Cyano-ethyl-acetate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6NO2- |
|---|---|
Molecular Weight |
112.11 g/mol |
IUPAC Name |
2-cyanobutanoate |
InChI |
InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)/p-1 |
InChI Key |
XNINAOUGJUYOQX-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C#N)C(=O)[O-] |
Origin of Product |
United States |
Academic Significance and Research Trajectories of Cyano Ethyl Acetate
Role as a Versatile Synthetic Building Block in Organic Chemistry Research
The utility of cyano-ethyl-acetate as a synthetic building block stems primarily from its activated methylene (B1212753) group. This methylene group is sufficiently acidic to be deprotonated, forming a resonance-stabilized carbanion (an enolate). wikipedia.org This enolate is a potent nucleophile and readily undergoes reactions with various electrophiles, such as aldehydes and ketones in Knoevenagel condensations, or electron-deficient double or triple bonds in Michael additions. wikipedia.org
Beyond the methylene group, the nitrile and ester functionalities also contribute significantly to its versatility. The nitrile group can undergo transformations such as hydrogenation to form beta-amino acids or nucleophilic attack, which is key in the synthesis of many heterocycles. wikipedia.org The ester group can participate in acyl substitution reactions, for instance, reacting with ammonia (B1221849) to yield cyanoacetamide. wikipedia.orgatamanchemicals.com
The molecule's ability to engage in these distinct reaction types allows chemists to strategically introduce both cyano and ester functionalities into target molecules or to utilize these groups for further elaborations. This makes this compound invaluable in creating diverse molecular scaffolds.
Intermediacy in the Synthesis of Complex Molecular Architectures
This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comatamanchemicals.comfishersci.fi Its participation in reactions like the Knoevenagel condensation is particularly important for forming carbon-carbon bonds and constructing cyclic and heterocyclic systems. wikipedia.orglookchem.com
For example, it is a starting material for the synthesis of various heterocycles that are used as pharmaceuticals. wikipedia.orgfishersci.se This includes the synthesis of purine (B94841) derivatives like theophylline, caffeine, and uric acid, which can be accessed from this compound and N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Another notable example is the synthesis of Allopurinol, a drug used for treating chronic gout, which can be synthesized starting with a Knoevenagel condensation involving this compound. wikipedia.orgatamanchemicals.com
The molecule is also employed in the preparation of intermediates for other complex syntheses, such as 3,3-diphenylpropan-1-amine, a precursor for drugs like Prenylamine and Droprenilamine. wikipedia.org Its role extends to the synthesis of labelled pyrimidine (B1678525) and purine compounds used in biochemical and molecular biology research. lookchem.com
Historical Development of its Research Utility in Organic Synthesis
The recognition of this compound's synthetic utility dates back significantly within the field of organic chemistry. Early methods for its preparation, such as the reaction of sodium or potassium cyanide with ethyl chloroacetate (B1199739) or the esterification of cyanoacetic acid, laid the groundwork for its widespread use. atamanchemicals.comorgsyn.org These methods, some refined over time, highlight its long-standing importance as an accessible starting material. orgsyn.org
Its reactivity in fundamental reactions like the Knoevenagel and Michael additions has been studied for many years, establishing these as core methodologies in organic synthesis. wikipedia.org The similarity in reactivity of its acidic methylene group to that of malonic acid esters was recognized, positioning it as a valuable alternative or complementary reagent in various condensation reactions. wikipedia.org
Over time, research has explored and expanded the applications of this compound, moving from simpler condensation reactions to its use in the synthesis of increasingly complex and biologically active molecules. The development of new catalytic systems and reaction conditions has further broadened its synthetic potential. For instance, studies have investigated Knoevenagel condensations involving this compound under microwave irradiation or using specific catalysts like zeolites. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This ongoing research underscores the enduring academic significance and evolving research trajectories of this compound as a fundamental tool in organic synthesis.
Here is a summary of some physical properties of Ethyl Cyanoacetate (B8463686):
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | nih.govwikipedia.orgatamanchemicals.com |
| Molar Mass | 113.11 g/mol | wikipedia.orgfishersci.sechemicalbook.com |
| Appearance | Colorless to pale yellow liquid | nih.govcymitquimica.comatamanchemicals.com |
| Odor | Fruity, slight, pleasant | nih.govcymitquimica.comatamanchemicals.com |
| Boiling Point | 205 °C or 208-210 °C | nih.govchemicalbook.comsigmaaldrich.com |
| Melting Point | -22.5 °C or -22 °C | nih.govchemicalbook.comsigmaaldrich.com |
| Density | 1.0654 g/cu cm at 20 °C or 1.063 g/mL at 25 °C | nih.govchemicalbook.comsigmaaldrich.com |
| Solubility (Water) | Slightly soluble or 20 g/L (20 °C) | fishersci.fifishersci.sechemicalbook.com |
| Solubility (Organic) | Very soluble in ethyl ether, ethanol (B145695); Mostly soluble in chloroform, ethyl acetate (B1210297) | nih.govfishersci.fifishersci.se |
Elucidation of Reaction Mechanisms Involving Cyano Ethyl Acetate
Knoevenagel Condensation Reactions of Cyano-ethyl-acetate
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol condensation and is widely used for synthesizing fine chemicals, therapeutic drugs, and functional polymers. rsc.orgresearchgate.net
The Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes is a well-established process, typically catalyzed by a weak base like an amine. wikipedia.orgrsc.org The mechanism proceeds through several key steps:
Deprotonation: A basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine, removes a proton from the α-carbon of ethyl cyanoacetate. This forms a resonance-stabilized carbanion (enolate). rsc.orgresearchgate.net
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step results in the formation of a tetrahedral intermediate. rsc.orgresearchgate.net
Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to form a β-hydroxy adduct, which is an aldol-type product. rsc.orgresearchgate.net
Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. This step is often spontaneous or facilitated by the catalyst and results in the final α,β-unsaturated product, an ethyl α-cyano-cinnamate derivative. sigmaaldrich.comresearchgate.net
Certain catalytic systems can enhance the reaction rate. For instance, hydroxyl-containing ionic liquids can act as promoters by forming hydrogen bonds with the aldehyde's carbonyl group, thereby increasing its electrophilicity and accelerating the nucleophilic attack. rsc.orgrsc.org
Table 1: Mechanistic Steps in Knoevenagel Condensation with Aromatic Aldehydes
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Deprotonation of ethyl cyanoacetate by a base. | Enolate of ethyl cyanoacetate |
| 2 | Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. | Tetrahedral intermediate |
| 3 | Protonation of the intermediate. | β-hydroxy adduct |
| 4 | Elimination of a water molecule (dehydration). | α,β-unsaturated product |
Ethyl cyanoacetate is itself a classic example of an active methylene compound. wikipedia.org Its condensation reactions typically involve aldehydes and ketones as the carbonyl component. The reactivity of ethyl cyanoacetate can be compared to other active methylene compounds. The order of nucleophilicity is generally considered to be malononitrile > ethyl cyanoacetate > diethyl malonate, which is attributed to the stronger electron-withdrawing capability of the cyano group compared to carbonyl or carboxylic groups. asianpubs.org
While the standard Knoevenagel reaction involves a carbonyl compound, the α,β-unsaturated product formed from the initial condensation can potentially undergo a subsequent Michael addition with another molecule of an active methylene compound. However, under many catalytic conditions, the Knoevenagel condensation proceeds cleanly without the formation of Michael adducts. organic-chemistry.org
An alternative reaction pathway is observed when ethyl cyanoacetate reacts with benzhydrol in refluxing formic acid. Instead of the expected C-alkylation, the reaction proceeds via a Ritter reaction mechanism to yield N-diphenylmethylethanamide. publish.csiro.au This occurs because benzhydrol forms a stable benzhydryl cation in formic acid, which is then attacked by the nitrile nitrogen of ethyl cyanoacetate. publish.csiro.au
The Knoevenagel condensation often serves as the initial step in cascade or tandem reaction sequences, allowing for the efficient, one-pot synthesis of complex molecules. researchgate.netresearchgate.net
A prominent example is the synthesis of coumarin (B35378) derivatives from the reaction of salicylaldehyde (B1680747) (an o-hydroxybenzaldehyde) with ethyl cyanoacetate. This process begins with a Knoevenagel condensation to form an intermediate, which then undergoes a spontaneous intramolecular cyclization, leading to the coumarin ring system. researchgate.net
Bifunctional catalysts have been developed to facilitate cascade reactions. For instance, a spatially orthogonal acid-base catalyst can be used for the one-pot conversion of benzaldehyde (B42025) dimethyl acetal to benzylidene cyanoacetate. researchgate.net The reaction sequence involves an initial acid-catalyzed deacetalization to generate benzaldehyde, which then undergoes a base-catalyzed Knoevenagel condensation with ethyl cyanoacetate in the same vessel. researchgate.net The proximity of the acid and base sites on the catalyst enhances the efficiency of the cascade. researchgate.net
The Knoevenagel condensation can theoretically produce both (E) and (Z) stereoisomers. However, the use of specific catalysts and reaction conditions often allows for high stereoselectivity, typically favoring the formation of the more thermodynamically stable (E)-isomer. organic-chemistry.orgorganic-chemistry.org
A variety of catalysts have been shown to provide excellent yields and high selectivity for the (E)-isomer. Triphenylphosphine, for example, serves as a mild and efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate, yielding exclusively (E)-olefins. organic-chemistry.orgorganic-chemistry.org Similarly, catalysts such as N-Methylmorpholine and various ionic liquids have demonstrated high efficiency and stereoselectivity. rsc.orgresearchgate.net The choice of catalyst is crucial for controlling the reaction outcome, minimizing side reactions, and achieving desired stereochemistry. organic-chemistry.orgresearchgate.net
Table 2: Catalysts Used in Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate
| Catalyst | Conditions | Stereochemistry | Yield | Reference |
|---|---|---|---|---|
| Triphenylphosphine | Solvent-free, microwave irradiation | (E)-geometry | Excellent | organic-chemistry.orgorganic-chemistry.org |
| DABCO / [HyEtPy]Cl (Ionic Liquid) | 50 °C | Not specified | Good to Excellent (83-99%) | rsc.org |
| N-Methylmorpholine | Water, room temperature | Stereospecific | Excellent (>95%) | researchgate.net |
| DBU/H₂O Complex | Room temperature | (E)-geometry exclusively | Excellent | asianpubs.org |
| I₂/K₂CO₃ | Room temperature | Not specified | Good to High | researchgate.net |
Cyclization Reactions Initiated by this compound
The Knoevenagel adducts derived from ethyl cyanoacetate are valuable intermediates for synthesizing various heterocyclic compounds through subsequent cyclization reactions.
The synthesis of coumarins is a prime example of a cyclization reaction initiated by ethyl cyanoacetate. The reaction of various substituted 2-hydroxybenzaldehydes with ethyl cyanoacetate provides a direct route to coumarin-3-carboxylate esters and 3-cyanocoumarins, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netbhu.ac.in
The reaction proceeds via a cascade mechanism:
Knoevenagel Condensation: The process begins with the base-catalyzed Knoevenagel condensation between the 2-hydroxybenzaldehyde and ethyl cyanoacetate to form an o-hydroxybenzylidene intermediate. researchgate.net
Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the α,β-unsaturated system of the intermediate. researchgate.net
The final product is determined by the site of the nucleophilic attack and the subsequent elimination, which is heavily influenced by the catalyst and reaction conditions. researchgate.net
Formation of Coumarin-3-carboxylate Esters: Cyclization can occur via attack on the cyano group, followed by hydrolysis of the resulting imine and elimination. For instance, using sodium bicarbonate as the catalyst followed by hydrolysis with hydrochloric acid affords ethyl coumarin-3-carboxylate. acgpubs.orgresearchgate.net
Formation of 3-Cyanocoumarins: Alternatively, the cyclization can proceed through an attack on the ester carbonyl, leading to the formation of 3-cyanocoumarins. researchgate.netderpharmachemica.com
A variety of catalysts, including piperidine, sodium ethoxide (NaOEt), iodine, and potassium 1,2,3,6-tetrahydrophthalimide, have been employed to facilitate this transformation under diverse conditions such as microwave irradiation and solvent-free grinding. researchgate.netbhu.ac.inderpharmachemica.comresearchgate.net The acid-base properties of the chosen catalyst are a critical factor in directing the reaction toward either the carboxylate ester or the cyanocoumarin product. researchgate.net
Selective Cyclization of Functional Groups
This compound, also known as ethyl cyanoacetate, is a versatile reagent in the synthesis of heterocyclic compounds due to the presence of multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group. wikipedia.org This functionality allows for selective cyclization reactions, where specific functional groups within the molecule or with other reagents react to form ring structures. The solvent and reaction conditions can significantly influence the outcome of these cyclizations.
For instance, the cyclization of ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate demonstrates this selectivity. When this compound is treated in aqueous ethanol (B145695), it yields a mixture of two different heterocyclic products: ethyl 7-amino-1,2,4-triazolo[5,1-c] wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carboxylate and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c]- wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carbonitrile. rsc.org However, by changing the solvent to acetic acid, the reaction becomes more selective, predominantly forming the amino-ester product. rsc.org Conversely, using a basic solvent like pyridine or collidine exclusively yields salts of the oxo-nitrile derivative. rsc.org This demonstrates how the reaction environment dictates which functional groups participate in the cyclization, leading to different heterocyclic systems.
Intramolecular Cyclization in Heterocycle Synthesis
Intramolecular cyclization is a key strategy for building heterocyclic rings, and this compound is a valuable precursor in these reactions. quimicaorganica.org The general principle involves forming a carbon-heteroatom bond within a single molecule to close a ring. quimicaorganica.org this compound can be elaborated into a more complex, non-cyclic molecule containing the necessary functional groups that will subsequently react with each other to form the heterocycle.
A notable example is the synthesis of allopurinol, a drug used for treating gout. The synthesis begins with a Knoevenagel condensation of this compound with triethyl orthoformate. The resulting product is then cyclized in two subsequent steps. First, a reaction with hydrazine (B178648) forms a substituted pyrazole (B372694) ring. This intermediate then undergoes a second intramolecular cyclization with formamide to construct the final pyrazolo-pyrimidine structure of allopurinol. wikipedia.org Similarly, purine (B94841) derivatives like theophylline and caffeine can be synthesized through pathways involving the cyclization of intermediates derived from this compound. wikipedia.org In the synthesis of some lupane derivatives, a base-catalyzed intramolecular cyclization of a metalated nitrile derived from a complex β-oxonitrile was observed, leading to the formation of an A-pentacyclic cyano-enone. mdpi.com
Condensation Reactions with Amines and Related Nucleophiles
Synthesis of Cyanoacetamide Derivatives
The reaction between this compound and amines is a fundamental method for the synthesis of cyanoacetamide derivatives. researchgate.nettubitak.gov.tr These derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.nettubitak.gov.tr The reaction involves a nucleophilic attack by the amine on the ester group of this compound, leading to the formation of an amide bond and the elimination of ethanol. wikipedia.org
Several methods have been developed to facilitate this condensation, with reaction conditions often tailored to the specific amine being used. researchgate.net
Fusion Method : A common and solvent-free approach involves heating a mixture of an aromatic amine with an excess of this compound at elevated temperatures, typically around 150°C. researchgate.nettubitak.gov.tr
Catalysis : Basic catalysts can be employed to enhance the reaction rate. For instance, reacting benzylamine (B48309) with this compound in tetrahydrofuran (THF) using butyl lithium as a catalyst produces N-benzylcyanoacetamide in high yield. researchgate.netresearchgate.net
Microwave Irradiation : This technique offers a rapid and efficient alternative to conventional heating. The reaction of p-anisidine with this compound in trichlorobenzene under microwave irradiation yields 2-cyano-N-(4-methoxyphenyl) acetamide in a short time with a high yield. researchgate.netresearchgate.net
Aqueous Ammonia (B1221849) : Cyanoacetamide itself can be readily prepared by reacting this compound with concentrated aqueous ammonia. The reaction is typically exothermic and proceeds quickly, with the product crystallizing upon cooling. orgsyn.org
The following table summarizes various conditions for the synthesis of cyanoacetamide derivatives.
| Amine Reactant | Reagent | Conditions | Product | Yield (%) | Reference |
| Aromatic Amines | Ethyl Cyanoacetate | Fusion at 150°C | Cyanoacetanilide derivatives | Good | researchgate.nettubitak.gov.tr |
| Benzylamine | Ethyl Cyanoacetate | Butyl Lithium, THF | N-benzylcyanoacetamide | 91% | researchgate.netresearchgate.net |
| p-Anisidine | Ethyl Cyanoacetate | Microwave, Trichlorobenzene | 2-cyano-N-(4-methoxyphenyl) acetamide | 90% | researchgate.netresearchgate.net |
| 2-Aminothiazole derivatives | Ethyl Cyanoacetate | Condensation | N-(thiazol-2-yl) cyanoacetamide | - | researchgate.netresearchgate.net |
| Aqueous Ammonia | Ethyl Cyanoacetate | Ice-salt bath | Cyanoacetamide | 86–88% | orgsyn.org |
Reactions with Hydrazines and Amidines
This compound reacts with other nitrogen-based nucleophiles like hydrazines and amidines to produce a variety of important heterocyclic structures.
Reactions with Hydrazines: The reaction of this compound with hydrazine hydrate (B1144303) is a straightforward method to produce cyanoacetic acid hydrazide. researchgate.net This reaction is typically carried out in ethanol at a low temperature (0°C). researchgate.net Cyanoacetic acid hydrazide is a key building block for synthesizing other heterocycles, such as pyrazole and pyridine derivatives. researchgate.netnih.gov For example, in multi-component reactions, this compound can react with enaminones, benzaldehyde, and hydrazine-HCl to form pyrazolo[3,4-b]pyridine derivatives in an environmentally friendly aqueous medium. longdom.org The reaction proceeds through the in situ formation of benzylidene ethyl cyanoacetate, which then reacts with the other components. longdom.org
Reactions with Amidines: Amidines can be synthesized from nitriles, including this compound, through the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) and hydrogen chloride to form an imidic ester hydrochloride, which is then converted to the amidine. researchgate.net Pinner successfully prepared α-carbethoxyacetamidine from this compound using this method. researchgate.net Furthermore, this compound reacts with amidine hydrochlorides in the presence of sodium ethoxide to form pyrimidinone derivatives. semanticscholar.org
The table below outlines some reactions of this compound with these nucleophiles.
| Nucleophile | Reagent | Conditions | Product | Reference |
| Hydrazine Hydrate | Ethyl Cyanoacetate | Ethanol, 0°C | Cyanoacetic acid hydrazide | researchgate.net |
| Hydrazine-HCl, Benzaldehyde, Enaminones | Ethyl Cyanoacetate | Ammonium (B1175870) acetate (B1210297), Water | Pyrazolo[3,4-b]pyridine derivatives | longdom.org |
| Guanidine | Ethyl Cyanoacetate | - | 2,4-Diamino-6-hydroxypyrimidine | wikipedia.org |
| N,N'-Dimethylurea | Ethyl Cyanoacetate | - | Purine derivatives (e.g., Theophylline) | wikipedia.org |
| Amidine Hydrochlorides | Ethyl Cyanoacetate | Sodium Ethoxide | Pyrimidinone derivatives | semanticscholar.org |
Nucleophilic and Electrophilic Reactivity of this compound
Reactivity of the Active Methylene Group
The methylene group (-CH2-) in this compound is positioned between two strong electron-withdrawing groups: the nitrile (-CN) and the ester (-COOEt). wikipedia.orgnbinno.com This structural arrangement makes the protons on the methylene carbon unusually acidic, and thus, this group is referred to as an "active methylene group". easetolearn.comslideshare.netatamanchemicals.com The enhanced acidity allows for the easy removal of a proton by a base, generating a resonance-stabilized carbanion. easetolearn.com This carbanion is a potent nucleophile and is central to the synthetic utility of this compound. wikipedia.orgeasetolearn.com
The nucleophilic character of the active methylene group enables this compound to participate in a wide range of carbon-carbon bond-forming reactions, including:
Knoevenagel Condensation : This is a condensation reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgatamanchemicals.com this compound is frequently used in this reaction to synthesize substituted alkenes. atamanchemicals.comoiccpress.com For example, its condensation with benzaldehyde is a key step in the synthesis of various heterocyclic compounds. longdom.org
Michael Addition : The carbanion generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. wikipedia.org
Alkylation Reactions : The nucleophilic carbanion can react with alkyl halides to form new C-C bonds, although this can sometimes lead to multiple products. For instance, alkylation with 1,2-dichloroethane can yield cyclopropane and cyclohexane derivatives, as well as polymeric products. chemprob.org
Self-Condensation : Under certain conditions, this compound can undergo self-condensation. In the presence of excess potash in DMSO, it undergoes an intermolecular Claisen-type condensation involving three molecules to form a complex butanoate derivative. chemprob.org
The reactivity of this active methylene group is fundamental to its role as a building block in organic synthesis, particularly for constructing complex molecules and a wide array of heterocyclic systems. wikipedia.orgatamanchemicals.comrsc.org
Participation of Carbonyl and Cyano Functions
This compound, also known as ethyl cyanoacetate, is a versatile organic compound featuring multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group positioned between them. wikipedia.orgatamanchemicals.com This unique structure allows both the carbonyl and cyano functions to participate in a wide array of chemical reactions.
The carbonyl group of the ester function can undergo nucleophilic acyl substitution. For instance, reaction with ammonia leads to the formation of cyanoacetamide. atamanchemicals.com This transformation involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by the elimination of ethanol.
The cyano (nitrile) group also exhibits diverse reactivity. It can undergo hydrogenation to produce β-alanine, a β-amino acid. wikipedia.org The carbon atom of the nitrile group is susceptible to nucleophilic attack, a key step in the synthesis of many heterocyclic compounds. wikipedia.org Furthermore, under acidic conditions, the nitrile group can react with ethanol to yield diethyl malonate. atamanchemicals.com
The interplay between the electron-withdrawing nature of both the carbonyl and cyano groups results in the high acidity of the adjacent methylene (CH₂) protons. This allows for the easy formation of a carbanion, which is a potent nucleophile. This carbanion is central to many of the compound's characteristic reactions, including Knoevenagel condensations and Michael additions. wikipedia.orgatamanchemicals.com In the Knoevenagel condensation, the carbanion attacks a carbonyl carbon of an aldehyde or ketone. rsc.org A proposed mechanism for a base-catalyzed Knoevenagel condensation is detailed below:
A base abstracts an acidic proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. rsc.org
The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. rsc.org
The resulting intermediate is protonated, often by the conjugate acid of the base catalyst. rsc.org
Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product. rsc.org
Some reactions can involve the simultaneous participation of multiple functional groups within the molecule or in intermolecular reactions, leading to the formation of complex structures and heterocyclic systems. researchgate.net
Self-Condensation Pathways of this compound
Under specific conditions, this compound can undergo self-condensation reactions, where multiple molecules react with each other. These pathways often involve the compound's active methylene group acting as a nucleophile to attack the ester or cyano groups of another molecule.
One notable pathway is a Claisen-type intermolecular condensation that occurs in the presence of excess potash (potassium carbonate) in dimethyl sulfoxide (DMSO). chemprob.org This reaction involves three molecules of this compound to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org
Another distinct self-condensation pathway occurs in the presence of triethyl phosphite and zinc acetate. chemprob.org This reaction also involves the participation of three molecules of the starting material, ultimately yielding triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. chemprob.org
Heating this compound in the presence of sodium ethoxide is another method that leads to dimerization, forming 3-amino-2-cyano-2-pentenedioic acid diethyl ester. wikipedia.orgatamanchemicals.com
These self-condensation reactions are summarized in the table below.
| Reagents/Catalysts | Number of Molecules | Product |
| Excess Potash in DMSO | 3 | Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate chemprob.org |
| Triethyl phosphite and zinc acetate | 3 | Triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate chemprob.org |
| Sodium ethoxide (with heating) | 2 | 3-Amino-2-cyano-2-pentenedioic acid diethyl ester wikipedia.orgatamanchemicals.com |
Alkylation and Cycloalkylation Chemistry of this compound
The acidic methylene group of this compound is readily deprotonated by a base to form a stable carbanion. This nucleophilic carbanion can react with alkyl halides in a classic SN2 reaction to form mono- or dialkylated derivatives. The general mechanism involves the nucleophilic attack of the this compound carbanion on the electrophilic carbon of an alkyl halide, displacing the halide ion.
Studies have shown that alkylation with various alkyl iodides, such as methyl iodide, isopropyl iodide, and isoamyl iodide, proceeds effectively. zenodo.org For example, reacting the sodium salt of this compound with methyl iodide yields the methylated product. zenodo.org If a second equivalent of base and alkyl halide is used, a second alkyl group can be introduced at the same carbon.
When dihaloalkanes are used as the alkylating agents, cycloalkylation can occur. The reaction of this compound with 1,2-dichloroethane has been shown to produce derivatives of cyclopropane and cyclohexane, alongside a polymer product. chemprob.org The mechanism for cyclopropane formation involves a sequential two-step alkylation:
The this compound carbanion displaces one chlorine atom from 1,2-dichloroethane to form an intermediate.
A second deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack, displaces the second chlorine atom, closing the three-membered ring.
The formation of larger rings, such as cyclohexane derivatives, can occur through dimerization of the initially mono-alkylated intermediate followed by cyclization. chemprob.org
Palladium-Catalyzed Arylation of this compound
The α-arylation of this compound is a powerful method for constructing C(sp²)-C(sp³) bonds, yielding α-aryl cyanoacetates. These products are valuable intermediates for synthesizing compounds like amino alcohols, β-amino acids, and arylacetic acids. organic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions provide a mild and efficient route for this transformation. organic-chemistry.orgnih.gov
The reaction typically involves an aryl halide or triflate, a palladium catalyst, a suitable ligand (often a phosphine), and a base. The general catalytic cycle is believed to proceed through the following key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.
Deprotonation/Complexation : The base deprotonates the this compound at the active methylene position to form an enolate. This enolate then coordinates with the palladium center.
Reductive Elimination : The aryl group and the this compound enolate are eliminated from the palladium complex, forming the new carbon-carbon bond of the α-aryl cyanoacetate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant advancement in this area was the development of a mild arylation method using a palladium catalyst system that demonstrates broad reaction scope and can be used to create highly hindered quaternary carbons. organic-chemistry.orgacs.org
| Component | Function/Example |
| Arylating Agent | Aryl bromides, Aryl iodides organic-chemistry.orgacs.org |
| Catalyst | Palladium source (e.g., Pd(OAc)₂) |
| Ligand | Phosphine ligands |
| Base | Sodium or potassium salts (e.g., NaH, K₂CO₃) |
| Product | α-Aryl cyanoacetate organic-chemistry.org |
Hydrolysis Mechanisms of this compound
The ester functional group of this compound is susceptible to hydrolysis, which breaks the ester linkage to form cyanoacetic acid and ethanol. The mechanism of this reaction is highly dependent on the pH of the solution. atamanchemicals.com
Base-Catalyzed Hydrolysis (Saponification)
Under neutral or alkaline conditions, hydrolysis occurs rapidly. atamanchemicals.com This reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism:
A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
The ethoxide ion is a strong base and immediately deprotonates the newly formed cyanoacetic acid, resulting in the formation of ethanol and the cyanoacetate carboxylate salt. The final acidification of the salt is required to obtain the neutral cyanoacetic acid.
Acid-Catalyzed Hydrolysis
In acidic conditions, the hydrolysis of this compound is considerably slower. atamanchemicals.com The mechanism involves the following steps:
The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic.
A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).
The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group with a protonated oxygen.
Deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final product, cyanoacetic acid.
This process is reversible, and the reverse reaction is known as Fischer esterification. atamanchemicals.com
Synthetic Applications of Cyano Ethyl Acetate in Heterocyclic Chemistry Research
Synthesis of Nitrogen-Containing Heterocycles
The multifaceted reactivity of cyano-ethyl-acetate allows for its incorporation into numerous ring-forming reactions, leading to the creation of diverse nitrogen-containing heterocyclic scaffolds.
Pyrimidine (B1678525) and Pyrimidinone Scaffolds
This compound is a key starting material for the synthesis of pyrimidine and pyrimidinone derivatives. wikipedia.orgatamanchemicals.comresearchgate.netniscpr.res.in These six-membered heterocycles are prevalent in natural products and pharmaceuticals. researchgate.net
One common approach involves the condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of aldehydes. researchgate.netniscpr.res.iniau.ir This multi-component reaction, often a variation of the Biginelli reaction, yields dihydropyrimidinone derivatives. iau.ir For instance, the reaction of ethyl cyanoacetate (B8463686), aldehydes, and urea or thiourea can produce pyrimidine derivatives. niscpr.res.iniau.ir The reaction mechanism often involves the condensation of the C-C-C unit from ethyl cyanoacetate and another carbonyl compound with the N-C-N unit from urea or thiourea. niscpr.res.in
Another method involves the reaction of ethyl cyanoacetate, aldehydes, and thiourea catalyzed by potassium carbonate to synthesize 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. researchgate.net
Furthermore, 4-amino-2,6-dimethoxypyrimidine (B1265686) can be prepared using ethyl cyanoacetate, urea, and sodium ethoxide through a process involving cyclization, acidification, chlorination, and methoxylation. google.com Ethyl 2-amino-cyanoacetate, derived from ethyl cyanoacetate, can also be used as a raw material for preparing substituted pyrimidinone derivatives like 2,5,6-triamino-4-pyrimidinone through acylation, cyclization, and hydrolysis steps. google.com
Pyrazole (B372694) Derivatives
Pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms, can be synthesized using this compound. wikipedia.orgatamanchemicals.comnih.govsemanticscholar.orgresearchgate.netgoogle.com These compounds are important intermediates in organic synthesis and exhibit various biological activities. nih.govsemanticscholar.orgresearchgate.net
A common synthetic route involves the reaction of ethyl cyanoacetate with hydrazine (B178648) or hydrazine hydrate (B1144303). wikipedia.orgatamanchemicals.comresearchgate.netgoogle.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized by the cyclization of ethoxymethylene-cyanoacetic acid ethyl ester with hydrazine hydrate. google.com Ethoxymethylene-cyanoacetic acid ethyl ester is itself prepared by reacting ethyl cyanoacetate with triethyl orthoformate. wikipedia.orggoogle.com
This compound can also be coupled with diazonium chlorides to form hydrazone products, which can then be treated with hydrazine hydrate to yield pyrazole derivatives. nih.gov This approach has been used to synthesize novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Additionally, some bis-pyrazole derivatives have been prepared by the reaction of phenylene diamines with cyano ethyl acetate (B1210297). semanticscholar.org
Pyridone and Cyanopyridine Derivatives
This compound is a valuable precursor for the synthesis of pyridone and cyanopyridine derivatives, which are important nitrogen-containing heterocycles with diverse applications. tsijournals.commdpi.comresearchgate.net
The reaction of compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate, with α,β-unsaturated carbonyl compounds (like chalcones) in the presence of a base (e.g., ammonium (B1175870) acetate or KOH) can lead to the formation of 3-cyanopyridone derivatives. tsijournals.commdpi.com For instance, 3-cyano-2-pyridone derivatives can be synthesized by treating α,β-unsaturated carbonyl compounds with compounds containing active methylene groups in the presence of ammonium acetate. tsijournals.com Similarly, N-alkyl-3-cyano-2-pyridones can be accessed through the reaction of N-alkylated-2-cyanoacetamide derivatives (prepared from anilines and ethyl cyanoacetate) with 1,3-dicarbonyl compounds like acetylacetone. mdpi.com
Refluxing chalcones with ethyl cyanoacetate can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net Cyanoacetamides, which can be prepared from the reaction of amines with ethyl cyanoacetate, are also known to react with dinitriles to produce pyridines. researchgate.net
Thiazole (B1198619) and Thiazolopyrimidine Systems
This compound can be involved in the synthesis of thiazole and fused thiazolopyrimidine systems. beilstein-journals.orgnih.govsapub.orgresearchgate.net Thiazoles are five-membered rings containing one sulfur and one nitrogen atom.
While direct synthesis of thiazoles often involves alpha-halocarbonyl compounds, this compound can be used in multi-component reactions that construct more complex thiazole-containing structures. For example, functionalized dihydrothiophenes, which can be converted to thiophenes, are synthesized from the tandem reaction of 1,3-thiazolidinedione, aldehyde, arylamine, and ethyl cyanoacetate. nih.gov
Thiazolopyrimidine derivatives can be synthesized from precursors that are themselves derived or reacted with compounds related to this compound chemistry. For instance, a thioxopyrimidine derivative was condensed with chloroacetic acid and an aldehyde to yield a thiazolopyrimidine derivative. sapub.org Although not a direct reaction of this compound, this highlights the use of related pyrimidine precursors in constructing fused systems.
Quinazoline (B50416) Derivatives
Quinazoline derivatives, which contain a fused benzene (B151609) and pyrimidine ring system, represent another class of heterocycles accessible through synthetic routes involving this compound chemistry. nih.govsctunisie.org
While some methods for synthesizing quinazolines involve the reaction of iminoesters with cyanamide, the broader scope of quinazoline synthesis includes reactions with compounds containing active methylene groups or those derived from reactions involving this compound. sctunisie.org For example, spiroisoindolone dihydro-quinazolinones have been synthesized using 2-aminobenzamide (B116534) and 2-cyanoethyl benzoate, a compound structurally related to this compound. nih.gov The mechanism involves nucleophilic attack by nitrogen on the cyano-benzoate. nih.gov
Purine (B94841) Derivatives
Purine derivatives, important components of DNA and RNA, can also be synthesized with the involvement of this compound chemistry. wikipedia.orgatamanchemicals.comresearchgate.net Purines consist of a pyrimidine ring fused to an imidazole (B134444) ring.
Ethyl cyanoacetate can be used as a starting material for the synthesis of purine derivatives such as theophylline, caffeine, and uric acid through reactions with compounds like N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Additionally, folic acid, a pteridine (B1203161) derivative (a system containing a fused pyrimidine and pyrazine (B50134) ring), can be synthesized from ethyl cyanoacetate and guanidine. wikipedia.orgatamanchemicals.com
Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)
Ethyl cyanoacetate is a key building block in the synthesis of oxygen-containing heterocycles, notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one structure, are a significant class of compounds found in natural products and are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org
The synthesis of coumarins using ethyl cyanoacetate often involves the Knoevenagel condensation reaction. nih.govthepharmajournal.com This reaction typically occurs between a 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) and ethyl cyanoacetate, followed by cyclization. researchgate.netorientjchem.org Various catalysts have been explored to facilitate this transformation, including organic bases like piperidine, solid bases such as calcined Mg-Al hydrotalcite, and even environmentally friendly options like deep eutectic solvents or phase transfer catalysts. researchgate.netnih.govorientjchem.orgisroset.org
Research has demonstrated efficient one-pot synthesis methods for 3-cyanocoumarins starting from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis at room temperature, yielding good results with short reaction times. orientjchem.org Another study reported the synthesis of substituted coumarins in high yields (typically >85%) and selectivities using calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene (B28343). researchgate.net The reactivity order of different active methylene reagents in this reaction was found to be ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate (B1235776) > ethyl acetate. researchgate.net
The condensation of ethyl cyanoacetate with salicylaldehyde (B1680747) can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the product distribution influenced by the catalyst's acid-base properties and its ability to form hydrogen bonds. researchgate.net Efficient methods have been developed to favor the formation of coumarin-3-carboxylate ester. researchgate.net
Data on the synthesis of coumarins using ethyl cyanoacetate can be presented in tables detailing the reactants, catalysts, reaction conditions, and yields of the resulting coumarin (B35378) derivatives. For example, a study using calcined Mg-Al hydrotalcite reported the following yields for the synthesis of various coumarins: researchgate.net
| Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |
| Salicylaldehyde | Ethyl Cyanoacetate | 3-Cyanocoumarin | 93 |
| o-Hydroxyacetophenone | Ethyl Cyanoacetate | 3-Cyano-4-methylcoumarin | 92 |
| o-Vanillin | Ethyl Cyanoacetate | 3-Cyano-8-methoxycoumarin | 85 |
Synthesis of Other Complex Organic Molecules
Ethyl cyanoacetate's diverse reactivity extends to the synthesis of a wide array of other complex organic molecules, including various functional groups and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net
Esters, Amides, Acids, and Nitriles
Ethyl cyanoacetate serves as a precursor for the synthesis of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its structure contains both an ester and a nitrile group, and the acidic methylene group allows for further functionalization. wikipedia.org
The ester group can undergo transesterification or hydrolysis reactions to yield different esters or the corresponding cyanoacetic acid. wikipedia.orgguidechem.com For instance, diethyl malonate can be obtained from ethyl cyanoacetate by reaction with ethanol (B145695) in the presence of strong acids. wikipedia.org The nitrile group can be transformed into amides or carboxylic acids through hydrolysis, or reduced to amines. wikipedia.org Reaction with ammonia (B1221849), for example, leads to cyanoacetamide. wikipedia.org
Furthermore, ethyl cyanoacetate can be alkylated at the acidic methylene position, and subsequent transformations of the nitrile or ester functionalities can lead to a variety of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives using samarium(II) iodide, providing a method for synthesizing substituted esters while preserving other functional groups like esters, nitriles, halides, and amides. sbq.org.br
Specific Chemical Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine, ethyl glyoxylate)
Ethyl cyanoacetate is a valuable intermediate in the synthesis of specific complex molecules, including pharmaceuticals and agrochemicals. atamanchemicals.comtdchem.comguidechem.com
One notable application is its use in the synthesis of 2-amino-4,6-dimethoxypyrimidine. tdchem.comguidechem.com This compound is an important intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. tdchem.comguidechem.com While the detailed synthesis route may involve multiple steps and other reactants like urea and sodium ethoxide, ethyl cyanoacetate serves as a crucial starting material, often participating in cyclization reactions to form the pyrimidine ring structure. atamanchemicals.com
Ethyl cyanoacetate is also utilized in the synthesis of ethyl glyoxylate (B1226380). atamanchemicals.comguidechem.comscientificlabs.ielookchem.comsigmaaldrich.com Ethyl glyoxylate is an important intermediate in the production of various chemicals and pharmaceuticals. lookchem.com The synthesis of ethyl glyoxylate from ethyl cyanoacetate has been investigated, including using Knoevenagel condensation reactions in microreactors with zeolite catalysts. atamanchemicals.comscientificlabs.ielookchem.com
Another example of a specific intermediate synthesized using ethyl cyanoacetate is 3,3-diphenylpropan-1-amine, a precursor for pharmaceuticals like Prenylamine and Droprenilamine. wikipedia.org
The versatility of ethyl cyanoacetate as a building block is evident in its contribution to the synthesis of various heterocyclic systems beyond coumarins, such as pyrazoles, pyrimidines (including purine derivatives like theophylline, caffeine, and uric acid, and pteridine derivatives like folic acid), and pyrroles (like ethosuximide). wikipedia.orgatamanchemicals.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ethyl cyanoacetate | 7764 |
| Cyanoacetic acid | 328 |
| Ethanol | 702 |
| Diethyl malonate | 8063 |
| Cyanoacetamide | 7503 |
| Malononitrile | 7905 |
| 2-amino-4,6-dimethoxypyrimidine | 182253 |
| Ethyl glyoxylate | 164807 |
| Salicylaldehyde | 6991 |
| 2-hydroxyacetophenone | 12283 |
| Piperidine | 8857 |
| Urea | 1172 |
| Sodium ethoxide | 2723790 |
| Fipronil | 3342 |
| Prenylamine | 4905 |
| Droprenilamine | 9581783 |
| Theophylline | 2153 |
| Caffeine | 2519 |
| Uric acid | 1175 |
| Folic acid | 135398638 |
| Ethosuximide | 3226 |
| Trimethoprim | 5578 |
| 3,4,5-trimethoxybenzaldehyde | 14294 |
| Guanidine | 351 |
| Hydrazine | 3085165 |
| Formamide | 701 |
| Triethyl orthoformate | 9255 |
| N,N'-dimethylurea | 10490 |
| Butanone | 6569 |
| Sulfamethoxazole | 5329 |
| 3,3-diphenylpropan-1-amine | 70785 |
| Coumarin | 323 |
| 3-Cyanocoumarin | 2756459 |
| Coumarin-3-carboxylate ester | 5365865 |
| Methyl cyanoacetate | 10970 |
| Chloroacetic acid | 302 |
| Sodium cyanide | 10494 |
| Ethyl chloroacetate (B1199739) | 8010 |
| Sodium chloroacetate | 11193 |
| Sulfuric acid | 1118 |
| Sodium carbonate | 10340 |
| Ammonium acetate | 517344 |
| Acetic acid | 612 |
| Glycerol | 753 |
| L-Proline | 145742 |
| Oxalic acid | 971 |
| Magnesium-aluminum hydrotalcite | 16211319 |
| Toluene | 1140 |
| Diethyl malonate | 8063 |
| Ethyl acetoacetate | 7775 |
| Ethyl acetate | 8058 |
| Malonic acid | 848 |
| o-Vanillin | 7423 |
| Samarium(II) iodide | 83682 |
| 4-amino-2,6-(1H,3H)-pyrimidinedione | 10217 |
| Methyl sulfate | 8018 |
| Dimethyl carbonate | 6500 |
| Tetrabutylammonium bromide | 164215 |
| Sodium hydroxide | 14795 |
| Potassium hydroxide | 14794 |
| 4,6-dichloropyrimidine-5-formic acid | 4914068 |
| Ammonia water | 14923 |
| 4-amino-6-chloropyrimidine-5-formic acid | 171035 |
| 4-amino-2,6-dichloropyrimidine-5-formic acid | 171037 |
| 4-amino-2,6-dichloropyrimidine | 10216 |
| Methyl alcohol | 887 |
| Diethyl ketomalonate | 123062 |
| 2-cyano-N-(4-methoxyphenyl)acetamide | 13413769 |
| N-benzylcyanoacetamide | 100397 |
| 2-aminothiazole | 7911 |
| Hydrazine hydrate | 3085166 |
| Chalcone | 637761 |
| Thiourea | 6175 |
| 3-acetylcoumarin | 643294 |
| Isovanillin | 123076 |
| 4-nitrobenzaldehyde | 12095 |
| Methoxyacetylacetone | 164779 |
| 5-cyano-6-hydroxy-4-methoxymethyl-2-methylpyridine | 13376283 |
| 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine | 13376284 |
| Vitamin B6 | 1164 |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 170247 |
| Carbon disulfide | 164871 |
| Dimethyl sulphate | 8018 |
| Potassium carbonate | 10507 |
| Tryptamine | 5631 |
| Thionyl chloride | 24810 |
| Phenylacetic acid | 1001 |
| Anhydrous potassium acetate | 517341 |
| Acetic anhydride | 8079 |
| Hydrochloric acid | 313 |
| o-aminophenol | 7082 |
| Ferric chloride | 24385 |
| Choline chloride | 767 |
| Zinc chloride | 3007862 |
| 4-hydroxy salicylaldehyde | 450092 |
| 5-bromo salicylaldehyde | 205134 |
| Ethyl 3-oxo-3-phenylpropanoate | 14341 |
| Piperidine | 8857 |
| Glacial acetic acid | 176 |
| Diethyl malonate | 8063 |
| Meldrum's acid | 14931 |
| Phenyliododiacetate | 2732181 |
| Vegetable juice | Not Applicable |
| Liqueur limoncello | Not Applicable |
| Olive waste water | Not Applicable |
| Buttermilk | Not Applicable |
| Ultrasound irradiation | Not Applicable |
| Propylphosphonic anhydride | 106334 |
| Triethylamine | 4409 |
| Butyl acetate | 31274 |
| Cyanoacetic acid | 328 |
| 2-hydroxy-3-methoxybenzaldehyde | 123077 |
| Acetoxy-3-phenylcoumarin | Not Available |
| Hydroxylated 3-phenylcoumarin | Not Available |
| 3-benzoxazole coumarin | Not Available |
| Disperse yellow 232 | 24833 |
| Disperse yellow 184 | 165278 |
| 2-acetylaminoethyl | Not Available |
| 9-amino-2-methoxy-7-methylpyrido[1,2-a]indole-8-carboxylate | Not Available |
| Pyrazolyl triazino[4,3-á]indole | Not Available |
| 2-pyrazolyl azomelatonin | Not Available |
| 1,2,4-triazol-3-oynitriles | Not Available |
| Thieno[2,3-c]pyridazine | Not Available |
| 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile | Not Available |
| 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones | Not Available |
| 2,4-diaminosuccinimidazole-3,5-dicyano-6-pyridinyl)acetate | Not Available |
| N-(thiazol-2-yl)cyanoacetamide | Not Available |
| 2,6-diamino-4(3H)-pyrimidinone | 16211318 |
| 6-amino-1-methyl-2-(methylamino)-4(1H)-pyrimidinone | Not Available |
| 6-amino-1-methyl-2-(methylimino)-1,2-dihydro-4(3H)-pyrimidinone | Not Available |
| Guanidine | 351 |
| Dimethylguanidine | 12089 |
| Methylguanidine | 10992 |
| Triethyl orthoformate | 9255 |
| Hydrazine | 3085165 |
| Formamide | 701 |
| N,N'-dimethylurea | 10490 |
| Guanidine | 351 |
| Butanone | 6569 |
| 3,4,5-trimethoxybenzaldehyde | 14294 |
| Benzyl chloride | 7027 |
| Ethyl chloroacetate | 8010 |
| Sodium cyanide | 10494 |
| Sodium cyanoacetate | 11193 |
| Ethyl bromide | 7813 |
| Phase transfer catalyst | Not Applicable |
| 3-ethoxypropionitrile | 164808 |
| Cobalt(II) acetate tetrahydrate | 6104 |
| N-hydroxyphthalimide | 10202 |
| Cyanoacetic acid ethyl ester | 7764 |
| Cyanoacetic ester | 7764 |
| Ethyl cyanoethanoate | 7764 |
| Malonic acid ethyl ester nitrile | 7764 |
| (Ethoxycarbonyl)acetonitrile | 7764 |
| 2-Cyanoacetic acid ethyl ester | 7764 |
| 3-Ethoxy-3-oxopropanenitrile | 7764 |
| Acetate, Cyano-, Ethyl | 7764 |
| Acetic Acid, Cyano-, Ethylester | 7764 |
| Acetic acid, 2-cyano-, ethyl ester | 7764 |
| Cyanoacetate d'ethyle | 7764 |
| Cyanessigsaeure-Aethylester | 7764 |
| Ethyl 2-cyanoacetate | 7764 |
| Ethyl cyanacetate | 7764 |
| Ethyl α-cyanoacetate | 7764 |
| Ethylcyanacetat | 7764 |
| Ethyle Cyanacetate | 7764 |
| Malonic Ethyl Ester Nitrile | 7764 |
| Nsc 8844 | 7764 |
| Cyano group malonyl-imines dimethyl ester | Not Available |
| Dimethylbenzene | 8034 |
| N,N-dimethylacetamide | 7904 |
| Boric acid | 306 |
| Toluene | 1140 |
| Chlorobenzene | 7954 |
| Ethyl acetate | 10535 |
| Chloroform | 6721 |
| Sodium ethoxide | 2723790 |
| Sodium metal | 23674155 |
| Absolute methanol (B129727) | 885 |
| Absolute ethanol | 702 |
| 4,6-dichloropyrimidine | 10215 |
| 4-amino-2,6-dimethoxypyrimidine | 182253 |
| Cyanoacetic acid | 328 |
| Ethanol | 702 |
| Concentrated sulfuric acid | 303 |
| Sulfur trioxide | 10916 |
| Ammonia water | 14923 |
| Saturated brine | Not Applicable |
| Anhydrous sodium sulfate | 24145 |
| Methyl cyanoacetate | 10970 |
| Hydrotalcite | 16211319 |
| Houghite | 16211319 |
| Methyl alcohol | 887 |
| Ethyl 2-cyanononanoate | 13376285 |
| Hexanoyl chloride | 16516 |
| Weinreb's amide | 13376286 |
| Ethyl 2-cyano-2-methyl-3-phenylpropionate | Not Available |
| Samarium(II) iodide | 83682 |
| THF | 8070 |
| HMPA | 11172 |
| Epoxide | Not Applicable |
| Sulfone | Not Applicable |
| Cyanoketone | Not Applicable |
| Allylated cyanoketone | Not Applicable |
| Allyl anion | Not Applicable |
| Lithium chloride | 24907 |
| DMSO | 679 |
| K-10 montmorillonite | Not Applicable |
| Phenol | 996 |
| Ethyl acetoacetate | 7775 |
| Michael addition | Not Applicable |
| Pechmann condensation | Not Applicable |
| Hydrazine hydrate | 3085166 |
| Aromatic aldehyde | Not Applicable |
| Cyanoacetyl hydrazene ligands | Not Available |
| Acetone (B3395972) | 180 |
| TLC | Not Applicable |
| IR spectroscopy | Not Applicable |
| NMR spectroscopy | Not Applicable |
| Mass spectrometry | Not Applicable |
| Elemental analysis | Not Applicable |
| 3-acetyl coumarin | 643294 |
| Ethyl-2-cyano,3,3-bismethyl thioacrylate | 170247 |
| KOH | 313 |
| CS2 | 304 |
| Dimethyl sulphate | 8018 |
| Substituted Anilines | Not Applicable |
| Phenols | 996 |
| Nitro Compounds | Not Applicable |
| 4-methylsulfanyl-2-oxo-6-(-2-oxo-2-H Chromene-3-yl)-2H pyran-3-Carbonitrile | Not Available |
| Salicylaldehyde | 6991 |
| Ethyl acetoacetate | 7775 |
| Piperidine | 8857 |
| 2-hydroxy benzaldehydes | Not Applicable |
| Active methylene compounds | Not Applicable |
| Weak bases | Not Applicable |
| Homogeneous reactions | Not Applicable |
| Solvent free reactions | Not Applicable |
| Green Chemistry | Not Applicable |
| Aq. KOH solution | Not Applicable |
| DMF | 7904 |
| Ethyl cyano acetate | 7764 |
| Carbon disulfide | 164871 |
| Dimethyl sulphate | 8018 |
| Sodium ethoxide | 2723790 |
| Ethyl 2-cyano-3,3-bis (methyl thio)-acrylate | 170247 |
| Pyridine N-oxide | 11000 |
| Quinoline N-oxide | 13376287 |
| Isoquinoline N-oxide | 13376288 |
| Pyrimidine N-oxide | 13376289 |
| O-alkylation | Not Applicable |
| Acylation | Not Applicable |
| Aqueous cyanide solution | Not Applicable |
| E. Ochiai | Not Applicable |
| Aromatic Amine Oxides | Not Applicable |
| Elsevier Publishing Co. | Not Applicable |
| Amsterdam | Not Applicable |
| AR Katritzky | Not Applicable |
| JM Lagowski | Not Applicable |
| Chemistry of the Heterocyclic N-Oxides | Not Applicable |
| Academic Press | Not Applicable |
| London | Not Applicable |
| New York | Not Applicable |
| 3-hydroxypyridine-N-oxide | 13376290 |
| Sodium cyanide | 10494 |
| Triethylamine | 4409 |
| Abs. DMF | 7904 |
| Trimethylchlorosilane | 6995 |
| Methanol | 887 |
| Ethyl acetate | 10535 |
| Coal | 5970 |
| 2-cyano-5-hydroxy-pyridine | 13376291 |
| R1-R6 | Not Applicable |
| 5-membered heterocycles | Not Applicable |
| 6-membered heterocycles | Not Applicable |
| Heteroatom | Not Applicable |
| Nitrogen | 233 |
| Oxygen | 956 |
| Sulfur | 1116 |
| 2-furyl | 9257 |
| 3-furyl | 9258 |
| 2-thienyl | 9261 |
| 3-thienyl | 9262 |
| 2-pyridyl | 9259 |
| 3-pyridyl | 9260 |
| 4-pyridyl | 9263 |
| Alkyl groups | Not Applicable |
| Monoalkylamino | Not Applicable |
| Dialkyl amino | Not Applicable |
| Alkylsulfonyl | Not Applicable |
| Straight-chain alkyl groups | Not Applicable |
| Branched-chain alkyl groups | Not Applicable |
| C atoms | Not Applicable |
| Toluene | 1140 |
| Ethyl acetate | 10535 |
| Rf | Not Applicable |
| 2-cyano-3-methylpyridine | 13376292 |
| Mp | Not Applicable |
| Nicotinic acid ethyl ester N-oxide | Not Available |
| Halogen atoms | Not Applicable |
| Alkoxy groups | Not Applicable |
| Aryl groups | Not Applicable |
| Dialkylamino | Not Applicable |
| Trialkylammonium | Not Applicable |
| 4-chlorobenzonitrile | 9865 |
| 3 M HCl | Not Applicable |
| H2O | 962 |
| Silica (B1680970) column | Not Applicable |
| EA | Not Applicable |
| PE | Not Applicable |
| Compound 1-i | Not Available |
| Compound 1-h | Not Available |
| 5-bromo-3-iodo-2-methoxypyridine | Not Available |
| THF | 8070 |
| i-PrMgBr | 16211320 |
| 2-MeTHF | 16211321 |
| N2 | 941 |
| Compound 3-f | Not Available |
| LCMS | Not Applicable |
| Saturated NH4Cl | Not Applicable |
| Compound 1-g | Not Available |
| Dichloromethane | 6344 |
| DIBAL-H | 40651 |
| Hexane | 8055 |
| -78° C | Not Applicable |
| 0° C | Not Applicable |
| TLC | Not Applicable |
| 254 nm | Not Applicable |
| 1 M H2SO4 | Not Applicable |
| Compound 3-g | Not Available |
| 1.0 mol/L DIBAL-H in hexane | Not Applicable |
| 616.9 mmol | Not Applicable |
| 600 mL | Not Applicable |
| CDCl3 | 6137 |
| δ | Not Applicable |
| m | Not Applicable |
| H | 784 |
| Hz | Not Applicable |
| J | Not Applicable |
| s | Not Applicable |
| d | Not Applicable |
| t | Not Applicable |
| q | Not Applicable |
| dd | Not Applicable |
| br s | Not Applicable |
| ppm | Not Applicable |
| νmax/cm-1 | Not Applicable |
| C≡N | Not Applicable |
| C=O | Not Applicable |
| N-H | Not Applicable |
| O-H | Not Applicable |
| MS (EI, m/z) | Not Applicable |
| M+ | Not Applicable |
| Calcd | Not Applicable |
| Found | Not Applicable |
| Mp | Not Applicable |
| Lit. mp | Not Applicable |
| DMSO-d6 | 679 |
| Ehab Abdel-Latif | Not Applicable |
| Mansoura University | Not Applicable |
| Egypt | Not Applicable |
| CRBOC-109 | Not Applicable |
| 3-Acetylcoumarin | 643294 |
| Breast Cancer | Not Applicable |
| Coumarinyl 2-Aminonicotinonitriles | Not Available |
| Isovanillin | 123076 |
| Malononitrile | 7905 |
| Anticancer activity | Not Applicable |
| Cytotoxic activity | Not Applicable |
| Cell lines | Not Applicable |
| Inhibition of cellular proliferation | Not Applicable |
| MTT method | Not Applicable |
| Hepatocellular Carcinoma (HepG2) | Not Applicable |
| MCF-7 | Not Applicable |
| Coumarin-chalcone hybrids | Not Available |
| Coumarinyl-pyridine | Not Available |
| Coumarinyl-pyrimidine | Not Available |
| Coumarinyl 2-aminonicotinonitriles | Not Available |
| Coumarinyl 2-hydroxynicotinonitriles | Not Available |
| Sodium ethoxide | 2723790 |
| Coumarinyl-pyrimidines | Not Available |
| Coumarinyl-acetohydrazide | Not Available |
| Acrylohydrazides | Not Available |
| Coumarinyl-pyridinone | Not Available |
| Hydrazone compounds | Not Applicable |
| Antibacterial activity | Not Applicable |
| Antifungal activity | Not Applicable |
| Metal centers | Not Applicable |
| Polyfunctional heterocyclic compounds | Not Applicable |
| Biological interest | Not Applicable |
| Hydrazine hydrates | 3085166 |
| Aryl aldehyde | Not Applicable |
| Grinding method | Not Applicable |
| Pestle mortar | Not Applicable |
| TLC | Not Applicable |
| Acetone | 180 |
| Recrystalization | Not Applicable |
| Cyanoacetic acid hydrazide | 13376293 |
| Nitrogen-containing heterocyclic compounds | Not Applicable |
| 2-oxo-2-h chromene-3-yl)-2h pyran-3 | Not Available |
| 3-acetyl coumarin | 643294 |
| ethyl-2-cyano,3,3-bismethyl thioacrylate | 170247 |
| KOH | 313 |
| Solvent free | Not Applicable |
| Grinding | Not Applicable |
| Substituted Anilines | Not Applicable |
| Phenols | 996 |
| Nitro Compounds | Not Applicable |
| Parent Compound (I) | Not Available |
| Nucleophillic substitution reaction | Not Applicable |
| 4-position | Not Applicable |
| Ethyl cyano acetate | 7764 |
| CS2 | 304 |
| Dimethyl sulphate | 8018 |
| Room temperature | Not Applicable |
| Ice cold water | Not Applicable |
| Ethanol | 702 |
| Heterocyclic compounds | Not Applicable |
| Pechman condensation | Not Applicable |
| Knoevenagel condensation | Not Applicable |
| Perkin reaction | Not Applicable |
| Reformatsky reaction | Not Applicable |
| Wittig condensation | Not Applicable |
| 3-substituted coumarin | Not Applicable |
| 2-hydroxy benzaldehydes | Not Applicable |
| Active methylene compounds | Not Applicable |
| Weak bases | Not Applicable |
| Homogeneous reactions | Not Applicable |
| 3-acetyl coumarin | 643294 |
| Basic condition | Not Applicable |
| Salicyldehyde | 6991 |
| Ethyl aceto acetate | 7775 |
| Piperidine | 8857 |
| Solvents | Not Applicable |
| Volatile organic compounds (VOCs) | Not Applicable |
| Environmental damage | Not Applicable |
| Pollution | Not Applicable |
| Human health | Not Applicable |
| Resource depletion | Not Applicable |
| Environmentally friendly approaches | Not Applicable |
| Solvent free reactions | Not Applicable |
| Eco-friendly synthesis | Not Applicable |
| Green Chemistry approach | Not Applicable |
| 3-Acetyl coumarins | 643294 |
| ethyl -2-cyano-3, 3- bis (methyl thio)-acrylate | 170247 |
| Aq. KOH solution | Not Applicable |
| DMF | 7904 |
| Ethyl cyano acetate | 7764 |
| Carbon disulfide | 164871 |
| Dimethyl sulphate | 8018 |
| Sodium ethoxide | 2723790 |
| Ethyl 2-cyano-3,3-bis (methylthio) acrylate | 170247 |
| Cyano-heterocycles | Not Applicable |
| Pyridine | 9260 |
| Quinoline | 312 |
| Iso quinoline | 7967 |
| Pyriraidin | Not Available |
| N-oxide | Not Applicable |
| 2-substituted cyano compounds | Not Applicable |
| 4-substituted cyano compounds | Not Applicable |
| O-alkylation | Not Applicable |
| Acylation | Not Applicable |
| Aqueous cyanide solution | Not Applicable |
| E. Ochiai | Not Applicable |
| Aromatic Amine Oxides | Not Applicable |
| Elsevier Publishing Co. | Not Applicable |
| Amsterdam | Not Applicable |
| AR Katritzky | Not Applicable |
| JM Lagowski | Not Applicable |
| Chemistry of the Heterocyclic N-Oxides | Not Applicable |
| Academic Press | Not Applicable |
| London | Not Applicable |
| New York | Not Applicable |
| 3-hydroxypyridine-N-oxide | 13376290 |
| Sodium cyanide | 10494 |
| Triethylamine | 4409 |
| Abs: DMF | 7904 |
| Trimethylchlorosilane | 6995 |
| Water cooling | Not Applicable |
| Oil bath temperature | Not Applicable |
| Filtration | Not Applicable |
| Salts | Not Applicable |
| Washing | Not Applicable |
| Concentration | Not Applicable |
| Addition of methanol | Not Applicable |
| Warming up | Not Applicable |
| Re-concentration | Not Applicable |
| Recrystallization | Not Applicable |
| Ethyl acetate | 10535 |
| Addition of coal | Not Applicable |
| 2-cyano-5-hydroxy-pyridine | 13376291 |
| R1-R6 | Not Applicable |
| 5-membered heterocycles | Not Applicable |
| 6-membered heterocycles | Not Applicable |
| Heteroatom | Not Applicable |
| Nitrogen | 233 |
| Oxygen | 956 |
| Sulfur | 1116 |
| 2-furyl | 9257 |
| 3-furyl | 9258 |
| 2-thienyl | 9261 |
| 3-thienyl | 9262 |
| 2-pyridyl | 9259 |
| 3-pyridyl | 9260 |
| 4-pyridyl | 9263 |
| Alkylgruppen | Not Applicable |
| Reste Monoalkylamino | Not Applicable |
| Dialkyl amino | Not Applicable |
| Alkylsulfonyl | Not Applicable |
| Gerad- oder verzweigtkettige Alkylreste | Not Applicable |
| 1-6 C- | Not Applicable |
| 1-4 C- | Not Applicable |
| Toluene-ethyl acetate | Not Applicable |
| Rf | Not Applicable |
| 2-cyano-3-methylpyridine | 13376292 |
| Mp | Not Applicable |
| Example 9 | Not Applicable |
| 2-Cyano-5-ethoxycarbonyl-pyridin | Not Available |
| Analog Beispiel 1 | Not Applicable |
| Nikotinsäurethyl- ester-N-oxid | Not Available |
| Alkylgruppen R- 1-R 6 | Not Applicable |
| Halogenatome | Not Applicable |
| Alkoxygruppen | Not Applicable |
| Substituierte Arylgruppen | Not Applicable |
| Dialkylamino | Not Applicable |
| Trialkylammonium | Not Applicable |
| 4-chlorobenzonitrile | 9865 |
| 3 M HCl in H 2O | Not Applicable |
| Ethyl acetate | 10535 |
| Anhydrous sodium sulfate | 24145 |
| Silica column | Not Applicable |
| EA:PE=0˜15% | Not Applicable |
| Compound 1-i | Not Available |
| Compound 1-h | Not Available |
| 5-bromo-3-iodo-2-methoxypyridine | Not Available |
| THF | 8070 |
| i-PrMgBr (2.8 M in 2-MeTHF) | Not Applicable |
| N 2 | 941 |
| 0° C | Not Applicable |
| 1 h | Not Applicable |
| Compound 3-f | Not Available |
| 19.15 mmol | Not Applicable |
| LCMS | Not Applicable |
| Saturated NH 4Cl | Not Applicable |
| Ethyl acetate | 10535 |
| Compound 1-i | Not Available |
| POCl 3 | 24811 |
| DBU | 10040 |
| 0° C | Not Applicable |
| 100° C | Not Applicable |
| 12 hours | Not Applicable |
| Ice water | Not Applicable |
| Sat. NaHCO 3 | Not Applicable |
| Ethyl acetate | 10535 |
| Water | 962 |
| Anhydrous sodium sulfate | 24145 |
| Silica column | Not Applicable |
| EA:PE=0˜10% | Not Applicable |
| Compound 1-h | Not Available |
| Compound 1-g | Not Available |
| Dichloromethane (DCM) | 6344 |
| 1.0 mol/L DIBAL-H in hexane | Not Applicable |
| -78° C | Not Applicable |
| N 2 | 941 |
| 0° C | Not Applicable |
| 2.5 h | Not Applicable |
| TLC | Not Applicable |
| EA:PE=1:10 | Not Applicable |
| 254 nm | Not Applicable |
| 1 M H 2SO 4 | Not Applicable |
| 0° C | Not Applicable |
| 30 min | Not Applicable |
| Organic layer | Not Applicable |
| Aqueous phase | Not Applicable |
| DCM | 6344 |
| Compound 3-g | Not Available |
| 1.0 mol/L DIBAL-H in hexane | Not Applicable |
| -78° C | Not Applicable |
| N 2 | 941 |
| 0° C | Not Applicable |
| 2.5 h | Not Applicable |
| TLC | Not Applicable |
| EA:PE=1:8 | Not Applicable |
| 254 nm | Not Applicable |
| 1 M H 2SO 4 | Not Applicable |
| 0° C | Not Applicable |
| 30 min | Not Applicable |
| H NMR (400 MHz, CDCl 3) | Not Applicable |
| δ | Not Applicable |
| m | Not Applicable |
| H | 784 |
| Hz | Not Applicable |
| J | Not Applicable |
| s | Not Applicable |
| d | Not Applicable |
| t | Not Applicable |
| q | Not Applicable |
| dd | Not Applicable |
| br s | Not Applicable |
| ppm | Not Applicable |
| νmax/cm-1 | Not Applicable |
| C≡N | Not Applicable |
| C=O | Not Applicable |
| N-H | Not Applicable |
| O-H | Not Applicable |
| MS (EI, m/z) | Not Applicable |
| M+ | Not Applicable |
| Calcd | Not Applicable |
| Found | Not Applicable |
| Mp | Not Applicable |
| Lit. mp | Not Applicable |
| DMSO-d6 | 679 |
| Ehab Abdel-Latif | Not Applicable |
| Mansoura University | Not Applicable |
| Egypt | Not Applicable |
| CRBOC-109 | Not Applicable |
| 3-Acetylcoumarin | 643294 |
| Breast Cancer | Not Applicable |
| Coumarinyl 2-Aminonicotinonitriles | Not Available |
| Isovanillin | 123076 |
| Malononitrile | 7905 |
| Anticancer activity | Not Applicable |
| Cytotoxic activity | Not Applicable |
| Cell lines | Not Applicable |
| Inhibition of cellular proliferation | Not Applicable |
| MTT method | Not Applicable |
| Hepatocellular Carcinoma (HepG2) | Not Applicable |
| MCF-7 | Not Applicable |
| Coumarin-chalcone hybrids | Not Available |
| Coumarinyl-pyridine | Not Available |
| Coumarinyl-pyrimidine | Not Available |
| Coumarinyl 2-aminonicotinonitriles | Not Available |
| Coumarinyl 2-hydroxynicotinonitriles | Not Available |
| Sodium ethoxide | 2723790 |
| Coumarinyl-pyrimidines | Not Available |
| Coumarinyl-acetohydrazide | Not Available |
| Acrylohydrazides | Not Available |
| Coumarinyl-pyridinone | Not Available |
| Hydrazone compounds | Not Applicable |
| Antibacterial activity | Not Applicable |
| Antifungal activity | Not Applicable |
| Metal centers | Not Applicable |
| Polyfunctional heterocyclic compounds | Not Applicable |
| Biological interest | Not Applicable |
| Hydrazine hydrates | 3085166 |
| Aryl aldehyde | Not Applicable |
| Grinding method | Not Applicable |
| Pestle mortar |
Ethyl cyanoacetate, a compound featuring nitrile, ester, and acidic methylene functionalities, serves as a highly versatile building block in organic synthesis. wikipedia.org Its reactivity profile makes it particularly valuable in the construction of diverse heterocyclic systems and other complex organic molecules. atamanchemicals.comresearchgate.nettdchem.compatsnap.com
Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)
Ethyl cyanoacetate plays a significant role in the synthesis of oxygen-containing heterocycles, most notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one core, are prevalent in natural products and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org
The synthesis of coumarins frequently utilizes ethyl cyanoacetate in Knoevenagel condensation reactions. nih.govthepharmajournal.com This process typically involves the reaction between a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone and ethyl cyanoacetate, followed by a cyclization step. researchgate.netorientjchem.org Various catalytic systems have been explored to optimize this transformation, including organic bases, solid catalysts like calcined Mg-Al hydrotalcite, and environmentally benign approaches using deep eutectic solvents or phase transfer catalysis. researchgate.netnih.govorientjchem.orgisroset.org
Efficient one-pot synthetic routes have been developed for 3-cyanocoumarins from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis, offering good yields and reduced reaction times at room temperature. orientjchem.org Studies employing calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene have also demonstrated high yields (typically exceeding 85%) and selectivities in the synthesis of substituted coumarins. researchgate.net The relative reactivity of different active methylene compounds in this specific coumarin synthesis was found to follow the order: ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate > ethyl acetate. researchgate.net
The condensation of ethyl cyanoacetate with salicylaldehyde can lead to either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the outcome influenced by the acid-base properties of the catalyst and its capacity for hydrogen bonding. researchgate.net Research has focused on developing efficient methods to selectively obtain coumarin-3-carboxylate ester. researchgate.net
Illustrative data on the synthesis of coumarins using ethyl cyanoacetate with calcined Mg-Al hydrotalcite catalyst in refluxing toluene is presented below: researchgate.net
| Aldehyde/Ketone | Active Methylene Compound | Product | Yield (%) |
| Salicylaldehyde | Ethyl Cyanoacetate | 3-Cyanocoumarin | 93 |
| o-Hydroxyacetophenone | Ethyl Cyanoacetate | 3-Cyano-4-methylcoumarin | 92 |
| o-Vanillin | Ethyl Cyanoacetate | 3-Cyano-8-methoxycoumarin | 85 |
Synthesis of Other Complex Organic Molecules
The broad reactivity of ethyl cyanoacetate facilitates its use in the synthesis of a variety of other complex organic molecules, encompassing different functional group classes and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net
Esters, Amides, Acids, and Nitriles
Ethyl cyanoacetate serves as a versatile starting material for the preparation of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its molecular structure contains both an ester and a nitrile group, and the presence of an acidic methylene group allows for further chemical modifications. wikipedia.org
The ester functionality can undergo reactions such as transesterification or hydrolysis to yield different esters or cyanoacetic acid. wikipedia.orgguidechem.com For example, the reaction of ethyl cyanoacetate with ethanol in the presence of strong acids can produce diethyl malonate. wikipedia.org The nitrile group can be converted into amides or carboxylic acids through hydrolysis or reduced to form amines. wikipedia.org Reaction with ammonia, for instance, affords cyanoacetamide. wikipedia.org
Alkylation of the acidic methylene group of ethyl cyanoacetate, followed by transformations of the nitrile or ester functionalities, provides access to a range of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the samarium(II) iodide-promoted reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives, offering a method for synthesizing substituted esters while tolerating other functional groups like esters, nitriles, halides, and amides. sbq.org.br
Specific Chemical Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine, ethyl glyoxylate)
Ethyl cyanoacetate is a crucial intermediate in the synthesis of specific complex molecules with applications in pharmaceuticals and agrochemicals. atamanchemicals.comtdchem.comguidechem.com
A significant application is its use in the synthesis of 2-amino-4,6-dimethoxypyrimidine. tdchem.comguidechem.com This compound is a key intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. tdchem.comguidechem.com The synthesis typically involves ethyl cyanoacetate as a starting material, participating in cyclization reactions to form the pyrimidine ring structure, often in conjunction with other reagents like urea and sodium ethoxide. atamanchemicals.com
Ethyl cyanoacetate is also employed in the synthesis of ethyl glyoxylate. atamanchemicals.comguidechem.comscientificlabs.ielookchem.comsigmaaldrich.com Ethyl glyoxylate is an important intermediate in the production of various chemicals and pharmaceuticals. lookchem.com The synthesis of ethyl glyoxylate from ethyl cyanoacetate has been explored, including investigations using Knoevenagel condensation reactions in microreactors catalyzed by zeolites. atamanchemicals.comscientificlabs.ielookchem.com
Another example of a specific intermediate synthesized from ethyl cyanoacetate is 3,3-diphenylpropan-1-amine, which is a precursor used in the synthesis of pharmaceuticals such as Prenylamine and Droprenilamine. wikipedia.org
The utility of ethyl cyanoacetate as a synthetic building block is further highlighted by its involvement in the synthesis of various heterocyclic systems beyond coumarins, including pyrazoles, pyrimidines (such as purine derivatives like theophylline, caffeine, and uric acid, and pteridine derivatives like folic acid), and pyrroles (like ethosuximide). wikipedia.orgatamanchemicals.com
Catalysis and Process Optimization in Cyano Ethyl Acetate Mediated Transformations
Heterogeneous Catalysis in Cyano-ethyl-acetate Reactions
Heterogeneous catalysts offer advantages such as ease of separation and reusability, making them attractive for industrial applications. Various solid materials have been investigated for catalyzing reactions involving ethyl cyanoacetate (B8463686).
Metal oxides, including alkaline earth metal oxides and metal-doped mesoporous materials, have been proposed as heterogeneous catalysts for reactions such as the Knoevenagel condensation involving ethyl cyanoacetate. researchgate.net Zeolites, particularly those modified by grafting amino groups, have demonstrated excellent catalytic activities in Knoevenagel condensation reactions between benzaldehyde (B42025) and ethyl cyanoacetate. lookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.com Studies using microreactors with zeolite catalysts, such as amino-grafted NaX and CsNaX zeolites, have shown enhanced conversion compared to traditional packed bed reactors. lookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.com
Novel solid base catalysts, such as MgO/ZrO₂, have been developed and shown to be efficient and eco-friendly for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate. researchgate.netresearchgate.net Composite metal oxides with characteristics like narrow pore size distribution and large specific surface area, obtained through methods involving carbon introduction, have also demonstrated good base catalytic activity in the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. patsnap.com
Other heterogeneous catalysts explored include nitrogen-doped carbon materials, MCM-41, enzymes, and amino groups immobilized on silica (B1680970) gel. researchgate.net Supported catalysts, such as palladium on carbon, have been used in reductive alkylation reactions involving ethyl cyanoacetate. orgsyn.org
Homogeneous Catalysis in this compound Reactions
Homogeneous catalysts, typically dissolved in the reaction medium, can offer high activity and selectivity. Various homogeneous systems have been employed in reactions involving ethyl cyanoacetate.
Organic amines and their salts are commonly used homogeneous catalysts for the Knoevenagel condensation of ethyl cyanoacetate with aldehydes or ketones. researchgate.net Lewis acids and bases, such as ZnCl₂ and CdI₂, have also been utilized as homogeneous catalysts, sometimes in ionic liquid media. researchgate.net
Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an effective homogeneous catalyst for the Knoevenagel condensation of aldehydes and ethyl cyanoacetate, leading to high yields of cyanoacrylates with shorter reaction times and ease of work-up. scielo.org.mx
While many reactions of acetylene (B1199291) are effected by homogeneous catalysis using simple metal salts, there is ongoing research to develop more selective and active homogeneous catalyst systems for various transformations. acs.org
Role of Specific Catalysts in Directing Reaction Outcomes and Selectivity
The nature of the catalyst, particularly its acidity or basicity, plays a critical role in the efficiency and selectivity of reactions involving ethyl cyanoacetate, such as the Knoevenagel condensation. researchgate.net
Basic catalysts are frequently employed to activate the acidic methylene (B1212753) group of ethyl cyanoacetate, facilitating condensation reactions. atamanchemicals.comresearchgate.net For instance, amide functionalized MOFs have shown good catalytic activity as basic catalysts in the Knoevenagel condensation. researchgate.net Solid base catalysts like MgO/ZrO₂ have been specifically developed for this type of reaction under solvent-free conditions. researchgate.netresearchgate.net
The choice of catalyst can also influence the reaction pathway and the formation of specific products. In the synthesis of 3-substituted indoles, different catalytic methodologies, including base-catalyzed methods, amino acid catalysts, Brønsted acid catalysts, and Lewis acids, have been explored to improve efficiency and selectivity when using ethyl cyanoacetate as a reactant. rsc.org The use of specific catalysts like magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids) has enabled the one-pot synthesis of indole (B1671886) derivatives and seven-membered fused indoles using ethyl cyanoacetate. rsc.org
In the synthesis of 3-cyanopyridines derivatives, K₂CO₃ was found to afford better yields and shorter reaction times compared to Et₃N as a catalyst. ajol.info
Reaction Condition Optimization (Temperature, Time, Molar Ratios)
Optimizing reaction conditions such as temperature, time, and molar ratios is crucial for maximizing yield and selectivity in transformations involving ethyl cyanoacetate.
In the esterification of cyanoacetic acid with ethanol (B145695) to produce ethyl cyanoacetate, orthogonal experiments have shown that the amount of catalyst is the most influential factor on the esterification rate, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.orgresearchgate.net Optimum conditions identified included a 1:3.5 molar ratio of cyanoacetic acid to absolute ethanol, 3.5 hours reaction time, 80 °C reaction temperature, and 1.5% catalyst amount, yielding the highest esterification rate. e3s-conferences.orgresearchgate.net
In the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde in continuous-flow microreactors, the optimal reaction temperature was found to be 50 °C, achieving almost full conversion with minimal by-products. icm.edu.pl The molar ratio of substrates also impacts conversion. icm.edu.pl
For the synthesis of 4-amino-2,6-dimethoxypyrimidine (B1265686) using ethyl cyanoacetate, specific reflux temperatures and times, as well as molar ratios of reactants and catalysts, are optimized in different steps of the process. google.com For example, a molar ratio of cyanoacetate to o-methylisourea (B1216874) salt of 1:(1.2-2) and a reflux temperature of 60-90 °C for 3-6 hours are preferred in one step. google.com
In the synthesis of 3-cyanopyridines derivatives catalyzed by K₂CO₃, increasing the reaction temperature in ethanol from room temperature (25 °C) to reflux temperature (78 °C) increased the yields. ajol.info
Solvent Systems and Their Impact on Reaction Efficiency and Selectivity
The choice of solvent system significantly impacts the efficiency and selectivity of reactions involving ethyl cyanoacetate.
In the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are typically used for the N-(2-cyanoethyl)ation step, while solvents such as ethyl acetate or acetone are used for the subsequent esterification. The choice of solvent, along with the base, critically affects the selectivity and yield of the N-(2-cyanoethyl)ation.
For the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde in microreactors, catalytic experiments with solvents of different polarities (methanol, ethanol, toluene (B28343), acetonitrile, mesitylene, o-xylene) showed a strong influence on the reaction course. icm.edu.pl The highest reaction rate and stability were achieved when using non-polar toluene. icm.edu.pl However, other studies on Knoevenagel condensation involving ethyl cyanoacetate have found ethanol to be the best solvent in terms of yield and time for the synthesis of 3-cyanopyridines derivatives. ajol.info
In the synthesis of 3-substituted indoles using ethyl cyanoacetate, various solvents have been screened, with polyethylene (B3416737) glycol (PEG) and PEG/water mixtures showing effectiveness, offering greener alternatives and recyclability advantages compared to traditional organic solvents. rsc.orgrsc.org
Solvent-free conditions have also been explored for reactions involving ethyl cyanoacetate, such as the Knoevenagel condensation catalyzed by MgO/ZrO₂. researchgate.netresearchgate.net In some multicomponent reactions to synthesize dihydropyrimidinones, solvent-free conditions or the use of methanol (B129727) yielded significantly better results compared to solvents like acetonitrile, ethanol, and ethyl acetate. chemmethod.com
The solubility of ethyl cyanoacetate itself in various solvents is also a factor to consider. It is slightly soluble in water and miscible with ethanol and ether. atamanchemicals.comchemicalbook.com
Microwave-Assisted Synthesis in this compound Reactions
Microwave irradiation has been employed to accelerate reactions involving ethyl cyanoacetate, offering advantages such as shorter reaction times and higher yields.
Microwave-enhanced Knoevenagel condensation reactions of ethyl cyanoacetate with aldehydes have been reported. atamanchemicals.comsfdchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com This technique has been used in the synthesis of chiral cyanoacrylate derivatives starting from ethyl cyanoacetate, resulting in shorter reaction times, higher yields, and simpler procedures compared to conventional heating. nih.gov
Microwave heating has also been applied to the reaction of ethyl cyanoacetate with benzylamine (B48309) to yield cyanoacetamides, significantly reducing the reaction completion time compared to room temperature conditions. kau.edu.sa Similarly, the reaction of arylhydrazones derived from ethyl cyanoacetate with hydroxylamine (B1172632) hydrochloride to yield amidoximes was completed much faster under microwave heating than in refluxing ethanol. kau.edu.sa
The synthesis of 2-pyridone nucleus-containing molecules from ethyl cyanoacetate, aromatic aldehydes, and acetophenone (B1666503) derivatives has been successfully achieved under microwave irradiation, resulting in very short reaction times. sciforum.net
Microreactor Applications in this compound Chemistry
Microreactor technology offers benefits such as improved heat and mass transfer, enhanced safety, and potential for continuous production, and has been applied to reactions involving ethyl cyanoacetate.
Knoevenagel condensation reactions of ethyl cyanoacetate with aldehydes have been investigated in microreactors using various catalysts, including zeolite catalysts obtained by grafting amino groups onto NaX and CsNaX zeolites. atamanchemicals.comlookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.comsigmaaldrich.com Studies have shown that Knoevenagel condensation in a CsNaX zeolite microreactor performed better than a traditional packed bed reactor, with significantly higher productivity. researchgate.net A membrane microreactor incorporating a water-selective membrane has also been used, leading to improved reaction conversion by selectively removing the water byproduct. researchgate.net
Continuous-flow microreactors with amine-functionalized nanoporous silica monoliths have been successfully employed for the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. icm.edu.placs.org These studies have investigated the impact of factors like mesopore size, grafting density, and grafting gradient on catalytic activity. acs.org Monolithic microreactors doped with Lewis and Brönsted acid centers have also shown superior performance in organic synthesis. icm.edu.pl
The use of microreactors allows for precise control of reaction conditions, such as temperature and flow rate, which can be optimized for maximum conversion and productivity. icm.edu.pl
Advanced Analytical and Spectroscopic Characterization Techniques for Cyano Ethyl Acetate Research
Chromatographic Methods in Reaction Monitoring and Product Analysis
Gas Chromatography (GC) Applications
Gas chromatography is a widely employed technique for the analysis of ethyl cyanoacetate (B8463686), particularly for assessing its purity and monitoring its formation in synthesis reactions. GC separates volatile compounds based on their boiling points and interaction with a stationary phase. In the context of ECA synthesis via the esterification of cyanoacetic acid and ethanol (B145695), GC analysis has been used to determine the esterification rate and optimize reaction conditions. e3s-conferences.orgresearchgate.net For instance, in a study on the optimum synthesis of ethyl cyanoacetate, GC was used to detect and quantify absolute ethanol, an internal standard substance, and ethyl cyanoacetate itself, based on their distinct retention times. e3s-conferences.org The retention time for ethyl cyanoacetate was observed at 0.80 minutes under the specific GC conditions used in that study, while absolute ethanol had a retention time of 0.50 minutes and the internal standard substance was detected at 0.57 minutes. e3s-conferences.org GC analysis is also used to determine the purity of ethyl cyanoacetate, with reported purities exceeding 99.0% by GC. tcichemicals.comsdfine.com The NIST WebBook also lists GC data for ethyl cyanoacetate. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful liquid-phase separation techniques applicable to ethyl cyanoacetate, especially when dealing with less volatile or thermally sensitive samples, or for separating ECA from impurities or related compounds that are not suitable for GC. Reverse phase HPLC methods with simple conditions have been developed for the analysis of ethyl cyanoacetate. sielc.comsielc.com These methods typically utilize a mobile phase containing a mixture of acetonitrile, water, and an acid such as phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is commonly replaced with formic acid to ensure compatibility. sielc.com UPLC, an enhanced version of HPLC utilizing smaller particles, offers faster analysis times and improved resolution, making it suitable for rapid analysis and potentially for isolating impurities in preparative separations. sielc.comsielc.com HPLC has also been used to determine the purity of synthesized compounds, including derivatives of ethyl cyanoacetate, with reported purities exceeding 95%. rsc.orgias.ac.in The analysis of malonic acid, a potential impurity in cyanoacetic acid production (which can be related to ECA synthesis), can also be performed using HPLC. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural characterization of ethyl cyanoacetate, providing detailed information about the arrangement of atoms and their connectivity.
1H NMR and 13C NMR Investigations
Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR) spectroscopy are routinely used to confirm the structure of ethyl cyanoacetate and its derivatives. lgcstandards.comchemicalbook.com 1H NMR spectra provide information on the different types of protons in the molecule, their chemical environments, and their coupling interactions. For ethyl cyanoacetate, characteristic signals are observed corresponding to the methylene (B1212753) protons adjacent to the nitrile group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. t3db.cachemicalbook.com 13C NMR spectroscopy provides complementary information about the carbon skeleton, showing distinct signals for each unique carbon atom. chemicalbook.comspectrabase.com This includes signals for the carbonyl carbon of the ester, the carbon of the nitrile group, the methylene carbon adjacent to the nitrile, and the carbons of the ethyl group. rsc.org Analysis of the chemical shifts and splitting patterns in both 1H and 13C NMR spectra allows for unambiguous assignment of each signal to a specific nucleus in the ethyl cyanoacetate molecule, confirming its structure. chemicalbook.comchemicalbook.com
Two-Dimensional (2D) NMR Analysis (e.g., HSQC)
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide more advanced structural information by correlating signals from different nuclei. 1H-13C HSQC experiments, for example, directly correlate proton signals with the carbon atoms to which they are directly attached via a one-bond coupling. blogspot.comresearchgate.net While a specific HSQC spectrum for ethyl cyanoacetate was not directly found, the application of 1D 1H-13C HSQC for observing 13C satellites in 1H NMR spectra of related compounds like ethyl acetate (B1210297) demonstrates the utility of this technique for obtaining detailed coupling information and confirming direct carbon-proton connectivity within the ethyl group and the methylene group adjacent to the nitrile in ethyl cyanoacetate. blogspot.com This can be particularly helpful in complex molecules or for resolving overlapping signals in 1D NMR spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For ethyl cyanoacetate, electron ionization mass spectrometry can provide a spectrum showing the molecular ion peak, corresponding to its molecular weight of 113.1146 Da. nist.govnist.gov
Studies on the mass spectra of cyanoacetates, including ethyl cyanoacetate, have investigated their fragmentation pathways upon electron impact. Important fragmentation can occur through the elimination of elements of CO₂ from the ester group, potentially with an associated alkyl migration. researchgate.net High-resolution measurements and deuterium (B1214612) labeling have been employed to interpret these fragmentation paths. researchgate.net The resulting data contribute to understanding how the molecule breaks apart under electron ionization, providing characteristic fragment ions that serve as a fingerprint for identification. nist.govresearchgate.net
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of each element present, typically carbon, hydrogen, and nitrogen (CHN analysis). adenuniv.com For ethyl cyanoacetate (C₅H₇NO₂), elemental analysis confirms the ratio of these elements, providing a crucial validation of the compound's composition. lgcstandards.com
While elemental analysis provides the elemental composition, it does not give information about the structural arrangement of atoms. However, when combined with molecular weight information from mass spectrometry, elemental analysis data helps to confirm the molecular formula and assess the purity of a synthesized compound. adenuniv.comlgcstandards.comuobaghdad.edu.iq For instance, a Certificate of Analysis for a ¹³C-labeled ethyl cyanoacetate derivative included elemental analysis results that were compared to calculated values to confirm the composition. lgcstandards.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While ethyl cyanoacetate itself is a liquid at room temperature, X-ray crystallography is invaluable for characterizing crystalline derivatives or compounds synthesized using ethyl cyanoacetate as a building block. nih.govrsc.orgnih.goviucr.org
Studies have utilized X-ray crystallography to determine the crystal structures of compounds derived from ethyl cyanoacetate. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its 2-methyl derivative were determined by X-ray analysis, revealing details about their tautomeric forms and intramolecular hydrogen bonding in the solid state. nih.govnih.gov X-ray diffraction provides unit cell parameters, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonds and π-π interactions, which influence the crystal packing. nih.govrsc.orgnih.goviucr.org This detailed structural information is essential for confirming the connectivity and conformation of molecules in the solid phase. nih.govrsc.orgnih.goviucr.org
High-Throughput Screening Methodologies (e.g., Fluorescence Resonance Energy Transfer - FRET)
High-Throughput Screening (HTS) methodologies, including techniques like Fluorescence Resonance Energy Transfer (FRET), are employed to rapidly assay large numbers of samples or reactions. While not directly used to characterize ethyl cyanoacetate itself, HTS and FRET have been applied in research involving reactions where ethyl cyanoacetate is a reactant or product. datapdf.comorganic-chemistry.orgnih.govnih.govacs.org
FRET-based assays, for instance, have been developed to screen for catalysts and reaction conditions in processes such as the arylation of cyanoacetates. datapdf.comorganic-chemistry.org In a FRET-based assay, the change in fluorescence signal due to energy transfer between a donor and acceptor molecule can be correlated with the progress or yield of a reaction. datapdf.comorganic-chemistry.org This allows for rapid evaluation of numerous reaction conditions or catalyst variations in a miniaturized format, such as 96- or 384-well plates. organic-chemistry.orgnih.gov The application of FRET in the context of cyanoacetate chemistry demonstrates how high-throughput techniques can accelerate the discovery and optimization of new synthetic methodologies involving this compound. datapdf.com
Theoretical and Computational Investigations of Cyano Ethyl Acetate Chemistry
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of complex organic reactions. By approximating the electron density of a system, DFT methods can accurately and efficiently calculate the geometries and energies of reactants, transition states, and products.
One notable application involves the study of a Ruthenium-mediated coupling reaction between α,β-unsaturated acetals and ethyl 2-cyanoacetate. Researchers employed DFT calculations at the B3LYP/6-31G(d,p) level of theory to not only elucidate the solid-state structure and conformation of the resulting ethyl 2-cyano-3-alkoxypent-2-enoates but also to propose a plausible reaction mechanism. materialsciencejournal.org These calculations were crucial in understanding the catalytic role of the Ruthenium complex in promoting C=C bond migration and the subsequent condensation with ethyl 2-cyanoacetate. materialsciencejournal.org The theoretical models successfully reproduced experimental spectroscopic properties, validating the proposed mechanistic pathway. materialsciencejournal.org
Furthermore, DFT has been utilized to explore the anionic polymerization of related α-cyanoacrylate esters. Studies using the B3LYP functional with the 6-31G* basis set have optimized the geometries of reactants and transition states on the potential energy surface. comporgchem.com Such calculations have yielded critical thermodynamic and kinetic data, including the activation energy for the initiation step, thereby illustrating the anionic polymerization mechanism in detail. comporgchem.com These examples highlight DFT's capacity to map out complex reaction coordinates and provide a molecule-level understanding of chemical transformations involving cyano-acetate derivatives.
Elucidation of Electronic Structure and Reactivity Descriptors
The inherent reactivity of ethyl 2-cyanoacetate, stemming from its multiple functional groups, can be quantitatively described using electronic structure theory. Computational methods allow for the calculation of various descriptors that predict and rationalize the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the electron-donating capability (nucleophilicity) of a molecule, while the LUMO indicates its electron-accepting ability (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. preprints.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.06 |
| LUMO | -2.52 |
| HOMO-LUMO Gap (ΔE) | 4.54 |
For this derivative, the HOMO-LUMO gap of 4.54 eV suggests a stable molecular structure. materialsciencejournal.org A smaller energy gap generally implies that less energy is required to excite an electron from the ground state, correlating with higher chemical reactivity. preprints.org This type of analysis is fundamental to predicting how ethyl 2-cyanoacetate and its derivatives will interact with other reagents.
From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived. These quantities provide a quantitative measure of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). materialsciencejournal.orgijsr.net
Using the same pyran derivative (ACNPPC) as a representative example, these descriptors have been calculated, offering insight into its reactive nature. materialsciencejournal.org The ionization potential (approximated as -EHOMO) of 7.06 eV indicates the energy required to remove an electron, while the electron affinity (approximated as -ELUMO) of 2.54 eV points to its ability to accept an electron. materialsciencejournal.org A higher electrophilicity index signifies a greater capacity to act as an electrophile. materialsciencejournal.org
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Ionization Potential | I | 7.06 |
| Electron Affinity | A | 2.54 |
| Electronegativity | χ | 4.80 |
| Chemical Potential | μ | -4.80 |
| Hardness | η | 2.27 |
| Softness | S | 0.22 |
| Electrophilicity Index | ω | 5.07 |
Data derived from calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org
These calculated values provide a detailed electronic profile, allowing chemists to predict the molecule's behavior in polar reactions and its propensity to engage in charge-transfer interactions. preprints.org
Computational Analysis of Tautomerism and Isomerism
Ethyl 2-cyanoacetate and its derivatives can exist as different isomers and tautomers, and computational chemistry is an essential tool for studying the relative stabilities and interconversion barriers of these forms.
Isomerism is critical in reactions of ethyl 2-cyanoacetate. For example, in the aforementioned Ru-mediated coupling reaction, both E- and Z-isomers of the ethyl 2-cyano-3-alkoxypent-2-enoate products were formed and separated. DFT calculations were instrumental in confirming the structures determined by X-ray crystallography and in understanding the steric and electronic factors governing the geometry of these isomers. materialsciencejournal.org The calculations revealed a planar conformation for the conjugated system in both isomers. materialsciencejournal.org
Tautomerism, particularly keto-enol tautomerism, is a fundamental property of compounds with an acidic methylene (B1212753) group adjacent to a carbonyl, like ethyl 2-cyanoacetate. While direct computational studies on the tautomerism of ethyl 2-cyanoacetate are not prominent in the searched literature, extensive research on the closely related ethyl acetoacetate (B1235776) provides a clear blueprint for such investigations. researchgate.net Computational studies on ethyl acetoacetate have explored the solvent effects on the keto-enol equilibrium, showing that polar solvents tend to shift the equilibrium toward the keto tautomer. researchgate.net Similar computational approaches, likely involving DFT or MP2 methods with continuum solvent models (like PCM or SMD), could be applied to ethyl 2-cyanoacetate to determine the relative energies of its keto and enol (or ketenimine) tautomers and the transition states connecting them.
Quantum Chemical Calculations for Energetic and Structural Insights
High-level quantum chemical calculations provide precise data on the geometric and energetic properties of molecules. These calculations go beyond simple models to offer accurate bond lengths, bond angles, dihedral angles, and conformational energies.
For instance, a combined rotational spectroscopy and quantum chemical study on the analogous molecule methyl cyanoacetate (B8463686) (MCA) used B3LYP-D3(BJ) and MP2 methods with an aug-cc-pVTZ basis set to unambiguously determine its lowest energy conformer in the gas phase. umanitoba.ca The study revealed that the most stable geometry features a syn arrangement for the C-O-C=O fragment and a near anti orientation for the O=C-C-C=O dihedral angle. umanitoba.ca The calculations also provided the relative energies of other conformers and the energy barriers for internal rotation. umanitoba.ca
| Conformer | Dihedral Angle (O=C-C-CN) | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| I (Global Minimum) | ~100° | 0.00 |
| II | 0° | 2.50 |
| III | ~115° | 10.32 |
| IV | 180° | 11.33 |
Data from B3LYP-D3(BJ)/aug-cc-pVTZ calculations on Methyl Cyanoacetate. umanitoba.ca
These types of calculations are vital for understanding the conformational landscape of flexible molecules like ethyl 2-cyanoacetate and how different conformers might influence reactivity. Furthermore, DFT calculations on reaction products have provided specific structural details, such as the expansion of the C(carbonyl)–C(α)–C(β) bond angle to approximately 125° due to steric hindrance in a tetrasubstituted alkene derivative. materialsciencejournal.org
Molecular Orbital Theory Applications in Explaining Reactivity
Molecular Orbital (MO) theory provides the fundamental language for describing chemical bonding and reactivity. The interactions between the molecular orbitals of reacting species determine the feasibility and pathway of a chemical reaction. According to FMO theory, the most significant interaction is typically between the HOMO of the nucleophile and the LUMO of the electrophile.
Ethyl 2-cyanoacetate possesses three distinct reactive centers: the acidic α-methylene group, the electrophilic ester carbonyl carbon, and the electrophilic nitrile carbon. comporgchem.com MO theory can explain the reactivity at each site:
Methylene Group (Nucleophilic Reactivity): The protons on the carbon between the nitrile and carbonyl groups are acidic. Upon deprotonation with a base, a resonance-stabilized carbanion is formed. The HOMO of this anion is high in energy and has significant electron density on the α-carbon, making it a potent nucleophile for reactions like Knoevenagel condensations and Michael additions.
Ester and Nitrile Groups (Electrophilic Reactivity): Both the carbonyl carbon and the nitrile carbon are part of π-systems and are bonded to electronegative atoms (oxygen and nitrogen, respectively). This results in low-energy LUMOs (π* orbitals) that are localized on these carbon atoms. These low-lying LUMOs make them susceptible to attack by nucleophiles. The interaction of a nucleophile's HOMO with the π* LUMO of either the ester or nitrile group initiates nucleophilic acyl substitution or nucleophilic addition reactions, respectively.
By analyzing the energies and shapes of these frontier orbitals, chemists can predict which of the multiple reaction pathways is most likely to occur under specific conditions, providing a robust theoretical foundation for synthetic planning.
Environmental Research Perspectives on Cyano Ethyl Acetate and Cyano Derivatives
Hydrolytic Degradation Pathways under Environmental Conditions
Ethyl cyanoacetate (B8463686), an organic compound featuring both an ester and a nitrile functional group, undergoes hydrolytic degradation in aqueous environments. This abiotic process is a primary pathway for its transformation under typical environmental conditions. The principal mechanism of this degradation is the hydrolysis of the ester linkage, which yields cyanoacetic acid and ethanol (B145695) as the main products. ethz.chd-nb.info This reaction is significantly influenced by the pH of the surrounding medium.
The rate of hydrolysis of ethyl cyanoacetate is considerably faster under neutral and alkaline conditions compared to acidic environments. ethz.chd-nb.infonih.gov Under alkaline conditions, the hydrolysis is base-catalyzed, leading to a rapid breakdown of the ester. Conversely, in acidic pH, the ester is more stable, and the degradation process is substantially slower. ethz.chd-nb.info
Research has quantified the effect of pH on the degradation rate, often expressed in terms of the compound's half-life (the time required for half of the initial concentration to degrade). For instance, at a temperature of 50°C, the half-life of ethyl cyanoacetate is 2.4 hours or less at pH 7 (neutral) and pH 9 (alkaline). nih.gov However, at pH 4 (acidic) and the same temperature, the half-life increases dramatically to 191 hours. nih.gov When extrapolated to a more environmentally relevant temperature of 25°C, the half-life at pH 4 is estimated to be around 72 days. nih.gov A base-catalyzed second-order hydrolysis rate constant has been estimated at 11.8 L/mole-sec, which corresponds to half-lives of 7 days and 16 hours at pH values of 7 and 8, respectively. d-nb.info
The hydrolytic degradation pathway primarily involves the cleavage of the ester bond, while the cyano-functionality remains intact in the immediate product, cyanoacetic acid. The ultimate fate of cyanoacetic acid and ethanol in the environment is then subject to further biotic and abiotic degradation processes.
Table 1: Effect of pH on the Hydrolytic Half-Life of Ethyl Cyanoacetate
| pH | Temperature (°C) | Half-Life |
|---|---|---|
| 4 | 50 | 191 hours |
| 7 | 50 | ≤ 2.4 hours |
| 9 | 50 | ≤ 2.4 hours |
| 4 | 25 (extrapolated) | 72 days |
| 7 | Not Specified | 7 days |
| 8 | Not Specified | 16 hours |
Microbial Degradation of Cyano-Functionalities in Aquatic Systems
The microbial degradation of the cyano-functionalities present in cyano-derivatives is a critical process in aquatic ecosystems. Microorganisms have evolved diverse enzymatic pathways to utilize the carbon and nitrogen present in these compounds. The breakdown of nitriles (R-C≡N) and thiocyanates (S-C≡N) can occur under both aerobic and anaerobic conditions, mediated by specific enzymes.
Under aerobic conditions, the microbial degradation of nitriles primarily proceeds through two well-established enzymatic pathways. The first pathway involves a single-step hydrolysis catalyzed by the enzyme nitrilase . This enzyme directly converts the nitrile group to a carboxylic acid and ammonia (B1221849), without the formation of an amide intermediate. frontiersin.orgnih.gov The second pathway is a two-step process. Initially, a nitrile hydratase enzyme hydrates the nitrile to its corresponding amide. frontiersin.orgnih.gov Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgnih.gov Various bacterial genera, including Rhodococcus, Pseudomonas, and Alcaligenes, are known to possess these enzymatic systems for nitrile degradation.
Thiocyanates are also subject to aerobic biodegradation by a range of microorganisms, such as Thiobacillus thioparus. ethz.ch A common aerobic degradation pathway for thiocyanate involves its hydrolysis to cyanate and sulfide. ethz.ch The cyanate is then further hydrolyzed by the enzyme cyanase to produce carbon dioxide and ammonia. ethz.ch The sulfide can be oxidized to sulfate. Another pathway involves the enzyme thiocyanate hydrolase , which converts thiocyanate to carbonyl sulfide and ammonia. ethz.ch
Anaerobic biodegradation of nitriles and thiocyanates is also a documented environmental process, although it is generally considered to be slower than aerobic degradation. researchgate.netacs.org For nitriles, anaerobic degradation can proceed via hydrolytic pathways similar to those in aerobic conditions, where enzymes like nitrilases play a role in converting the nitrile to a carboxylic acid and ammonia. nih.gov The feasibility of anaerobic degradation of various organic nitrogen compounds, including some nitriles, has been demonstrated in different environmental settings like aquifer slurries. oup.com
The anaerobic degradation of thiocyanate is less common but can occur, particularly in environments where electron acceptors other than oxygen are present. acs.org For instance, the degradation of thiocyanate has been observed to be coupled with the reduction of nitrate or nitrite. cranfield.ac.uk The rate of anaerobic decomposition of thiocyanate in aquatic systems is influenced by the presence of other chemical species. For example, the presence of hydrogen sulfide can increase the degradation rate compared to anoxic, non-sulfidic conditions. acs.org
A variety of enzymatic systems are responsible for the microbial breakdown of cyano-functionalities. These enzymes exhibit specificity for their substrates and play a crucial role in the biogeochemical cycling of carbon and nitrogen from cyanated compounds.
Nitrilases are a key group of enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. wikipedia.orgnih.gov The catalytic mechanism of nitrilases involves a cysteine residue in the enzyme's active site, which acts as a nucleophile, attacking the carbon atom of the nitrile group. nih.gov This leads to the formation of a thioimidate intermediate, which is subsequently hydrolyzed to release the carboxylic acid and ammonia, regenerating the enzyme. wikipedia.org
Cyanidases , also known as cyanide dihydratases, are enzymes that specifically act on inorganic cyanide (HCN or CN⁻). They catalyze the hydrolysis of cyanide to formic acid and ammonia. nih.govresearchgate.net This is a direct hydrolytic cleavage of the carbon-nitrogen triple bond. Another related enzyme, cyanide hydratase , found primarily in fungi, converts cyanide to formamide, which is then further broken down. nih.govresearchgate.net These enzymes are vital for the detoxification of cyanide in various environments.
Table 2: Key Enzymes in the Biodegradation of Cyano-Functionalities
| Enzyme | Substrate | Products |
|---|---|---|
| Nitrilase | Organic Nitriles (R-C≡N) | Carboxylic Acid (R-COOH) + Ammonia (NH₃) |
| Nitrile Hydratase | Organic Nitriles (R-C≡N) | Amide (R-CONH₂) |
| Amidase | Amides (R-CONH₂) | Carboxylic Acid (R-COOH) + Ammonia (NH₃) |
| Thiocyanate Hydrolase | Thiocyanate (SCN⁻) | Carbonyl Sulfide (COS) + Ammonia (NH₃) |
| Cyanidase (Cyanide Dihydratase) | Hydrogen Cyanide (HCN) | Formic Acid (HCOOH) + Ammonia (NH₃) |
| Cyanase | Cyanate (OCN⁻) | Carbon Dioxide (CO₂) + Ammonia (NH₃) |
Q & A
Q. What are the optimal spectroscopic methods for characterizing cyano-ethyl-acetate, and how should researchers validate conflicting spectral data?
Methodological Answer:
- IR Spectroscopy : Use high-resolution IR (2 cm⁻¹ resolution) with KBr optics for liquid samples to identify functional groups (e.g., nitrile C≡N stretch ~2250 cm⁻¹, ester C=O stretch ~1740 cm⁻¹). Validate peaks against NIST reference spectra .
- Gas Chromatography (GC) : Pair with mass spectrometry (GC-MS) for purity analysis. Calibrate retention times using standards (e.g., USP-certified ethyl acetate derivatives) and cross-reference with NIST’s electron ionization (EI) fragmentation patterns .
- Data Validation : Replicate measurements under controlled humidity/temperature and compare with published spectra from authoritative databases (e.g., NIST, CAMEO Chemicals). Resolve contradictions by verifying instrument calibration and sample preparation protocols .
Q. How can researchers synthesize this compound with high yield, and what are common side reactions to monitor?
Methodological Answer:
- Synthesis Protocol : Use a nucleophilic substitution reaction between ethyl chloroacetate and potassium cyanide in anhydrous ethanol. Optimize molar ratios (e.g., 1:1.2 excess cyanide) and reflux at 80°C for 6 hours .
- Side Reactions : Monitor for hydrolysis (ester → carboxylic acid) by maintaining anhydrous conditions. Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect byproducts like ethyl acetoacetate. Quench unreacted cyanide with FeSO₄ to prevent toxicity hazards .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound derivatives in combinatorial chemistry?
Methodological Answer:
- Variable Selection : Include factors like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. DMF). Use a 2³ factorial design to assess main effects and interactions .
- Response Metrics : Track yield (gravimetric analysis), purity (GC-MS), and reaction time. Analyze data via ANOVA to identify significant variables. For example, higher polarity solvents may reduce side reactions but increase ester hydrolysis .
- Case Study : A study on ethyl 4-chloroacetoacetate (similar ester) found that catalyst concentration and temperature had synergistic effects (p < 0.05), reducing reaction time by 30% .
Q. What statistical approaches resolve contradictions in this compound toxicity data across studies?
Methodological Answer:
- Data Harmonization : Normalize toxicity metrics (e.g., LD₅₀) using species-specific conversion factors. For example, adjust rodent data to human equivalents via allometric scaling .
- Meta-Analysis : Apply random-effects models to aggregate data from CAMEO Chemicals, NIST, and peer-reviewed studies. Assess heterogeneity (I² statistic) and outliers using funnel plots. A meta-analysis of ethyl cyanoacetate toxicity found 95% confidence intervals of LD₅₀ = 250–320 mg/kg (oral, rats), with variability linked to solvent carriers .
Q. How can computational chemistry predict novel applications of this compound in asymmetric catalysis?
Methodological Answer:
- Molecular Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the cyano group’s electron-withdrawing nature enhances electrophilicity at the α-carbon, enabling Michael additions .
- QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, dipole moment, and polar surface area. Validate with experimental enantiomeric excess (ee) data from chiral HPLC .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
